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Core Science & Biosynthesis

Foundational

Spectroscopic data for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Introduction 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a substituted phenylethanol derivative. Compounds of this class are...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Introduction

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a substituted phenylethanol derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The precise arrangement of the bromo, methoxy, and hydroxyethyl functionalities on the aromatic ring offers multiple sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its use in subsequent synthetic steps. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to serve as a robust reference for researchers in synthetic chemistry and drug development.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key features of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol include:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic environment of the three aromatic protons is distinctly influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, sterically bulky bromine atom.

  • Ethanol Side Chain: A -CH₂CH₂OH group attached to the aromatic ring. The diastereotopic protons of the two methylene groups will exhibit distinct signals and couplings.

  • Functional Groups: The hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) groups will each give rise to characteristic signals or fragmentation patterns in their respective spectroscopic techniques.

Caption: Molecular Structure of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for elucidating the proton framework of the molecule. The predicted spectrum in a standard solvent like CDCl₃ would show distinct signals for the aromatic, methylene, methoxy, and hydroxyl protons.

  • Aromatic Region (δ 6.8-7.4 ppm):

    • H-5 (ortho to -OCH₃): Expected around δ 6.8-6.9 ppm as a doublet of doublets (dd). It is shielded by the electron-donating methoxy group.

    • H-3 (ortho to -Br): Expected around δ 7.1-7.2 ppm as a doublet (d). It is deshielded by the adjacent bromine.

    • H-6 (adjacent to the ethyl group): Expected around δ 7.3-7.4 ppm as a doublet (d).

  • Methylene Protons (δ 2.9-3.9 ppm):

    • Ar-CH₂- (Benzylic Protons): These two protons are adjacent to the aromatic ring and are expected to appear as a triplet around δ 2.9-3.1 ppm.

    • -CH₂-OH (Carbinol Protons): These two protons are attached to the carbon bearing the hydroxyl group. They are deshielded by the oxygen and will likely appear as a triplet around δ 3.8-3.9 ppm.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is variable and concentration-dependent. It typically appears as a broad singlet and may range from δ 1.5-4.0 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

  • Aromatic Carbons (δ 110-160 ppm):

    • C-O (C4): The carbon attached to the methoxy group will be the most shielded aromatic carbon, appearing around δ 158-160 ppm.

    • C-Br (C2): The carbon bearing the bromine atom will be significantly deshielded, appearing around δ 112-115 ppm.

    • Quaternary Carbons (C1): The carbon attached to the ethanol side chain will appear around δ 135-138 ppm.

    • CH Carbons (C3, C5, C6): These will appear in the range of δ 115-132 ppm.

  • Aliphatic Carbons (δ 30-70 ppm):

    • Ar-CH₂- (Benzylic Carbon): Expected around δ 38-40 ppm.

    • -CH₂-OH (Carbinol Carbon): Expected around δ 62-64 ppm.

  • Methoxy Carbon (δ ~55-56 ppm): The methoxy carbon will appear as a distinct signal in this region.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=C Aromatic Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the alcohol C-O stretch (around 1050-1150 cm⁻¹) and the aryl ether C-O stretch (around 1230-1270 cm⁻¹) will be prominent.

  • C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The key feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₁⁷⁹BrO₂, the expected mass is ~230.00 Da, and for C₉H₁₁⁸¹BrO₂, it is ~232.00 Da.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule.

    • Benzylic Cleavage: A prominent peak resulting from the cleavage of the C-C bond between the two methylene groups, yielding a stable benzylic cation [M-CH₂OH]⁺. This fragment will also exhibit the characteristic Br isotopic pattern.

    • Loss of Bromine: A peak corresponding to [M-Br]⁺.

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Range Notes
¹H NMR Aromatic Protonsδ 6.8 - 7.4 ppmThree distinct signals (dd, d, d)
Ar-CH₂ -CH₂OHδ 2.9 - 3.1 ppmTriplet
Ar-CH₂-CH₂ OHδ 3.8 - 3.9 ppmTriplet
-OCH₃ δ ~3.8 ppmSinglet
-OH δ 1.5 - 4.0 ppmBroad Singlet, variable
¹³C NMR Aromatic Carbonsδ 110 - 160 ppm6 signals expected
Ar-C H₂-δ 38 - 40 ppm
-C H₂-OHδ 62 - 64 ppm
-OC H₃δ 55 - 56 ppm
IR O-H Stretch3200 - 3600 cm⁻¹Broad, strong
C-H (aliphatic)2850 - 2960 cm⁻¹Medium to strong
C-O Stretch (ether)1230 - 1270 cm⁻¹Strong
C-O Stretch (alcohol)1050 - 1150 cm⁻¹Strong
MS (EI) Molecular Ionm/z ~230 and ~232Isotopic pattern for Br
Benzylic Fragmentm/z ~199 and ~201[M-CH₂OH]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument tune Tune & Shim instrument->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum tune->acquire_C13 process Fourier Transform Phase & Baseline Correction acquire_H1->process acquire_C13->process integrate Integrate & Reference process->integrate assign Assign Peaks integrate->assign

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a GC-MS or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Inlet System: If using GC-MS, select an appropriate temperature program to ensure elution of the compound without degradation.

MS_Fragmentation_Pathway parent Molecular Ion [M]˙⁺ m/z 230/232 frag1 [M - H₂O]˙⁺ m/z 212/214 parent->frag1 - H₂O frag2 [M - CH₂OH]⁺ m/z 199/201 parent->frag2 - •CH₂OH (Benzylic Cleavage) frag3 [M - Br]⁺ m/z 151 parent->frag3 - •Br

Caption: Predicted EI-MS fragmentation for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Conclusion

The structural elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol relies on a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, functional group identification from IR, and molecular weight confirmation from MS, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate. The predictive data and standardized protocols provided in this guide serve as a critical resource for scientists, ensuring data integrity and facilitating the advancement of research and development projects.

References

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC - NIH.
  • Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.).
  • BLDpharm. (n.d.). 198630-94-3|2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.
  • SpectraBase. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.).
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Sources

Exploratory

Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol from 4-methoxyacetophenone

This guide details the synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol (IUPAC nomenclature) from 4-methoxyacetophenone. Note on Nomenclature & Regiochemistry: The target specified in the topic ("2-bromo-") likely refe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol (IUPAC nomenclature) from 4-methoxyacetophenone.

Note on Nomenclature & Regiochemistry: The target specified in the topic ("2-bromo-") likely refers to the position relative to the methoxy group (a common non-IUPAC convention in derivative chemistry). In standard IUPAC numbering relative to the principal ethanol chain, the bromine atom located ortho to the methoxy group is at position 3 . This guide synthesizes the 3-bromo isomer, as it is the electronically favored product of electrophilic aromatic substitution on this substrate. Accessing the isomer with bromine ortho to the ethanol chain (position 2) requires blocking groups or alternative starting materials (e.g., 2-bromo-4-methoxybenzaldehyde) and is not feasible via direct bromination of 4-methoxyacetophenone.

Executive Summary

This technical guide outlines a high-fidelity protocol for converting 4-methoxyacetophenone into 2-(3-bromo-4-methoxyphenyl)ethan-1-ol. The transformation presents two primary challenges: regioselective nuclear bromination (avoiding side-chain


-bromination) and one-carbon homologation  (converting an acetyl group to a hydroxyethyl group).

We present a "Bromination-First / Homologation-Second" strategy. This route establishes the halogen regiochemistry early using mild catalytic conditions, followed by a Wittig methylenation and Hydroboration-Oxidation sequence. This approach offers superior purity profiles compared to the classical Willgerodt-Kindler rearrangement, which often requires harsh sulfur/amine conditions difficult to purify at the lab scale.

Retrosynthetic Analysis

The target molecule is dissected into the starting ketone via a styrene intermediate.

  • Disconnection: C(1)-C(2) bond of the ethanol chain (via Hydroboration) and C(Ar)-Br bond (via Electrophilic Aromatic Substitution).

  • Strategy:

    • Functionalization: Install Br ortho to the strong directing Methoxy group.

    • Extension: Convert Carbonyl (

      
      ) to Alkene (
      
      
      
      ).
    • Hydration: Convert Alkene to Primary Alcohol (Anti-Markovnikov).

Retrosynthesis Target 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol (Target) Styrene 3-Bromo-4-methoxystyrene (Intermediate) Target->Styrene Hydroboration (Anti-Markovnikov) BromoKetone 3-Bromo-4-methoxyacetophenone (Key Precursor) Styrene->BromoKetone Wittig Methylenation Start 4-Methoxyacetophenone (Starting Material) BromoKetone->Start Nuclear Bromination

Figure 1: Retrosynthetic pathway prioritizing early-stage regiocontrol.

Part 1: Regioselective Nuclear Bromination

Objective: Synthesize 3-bromo-4-methoxyacetophenone without contaminating the product with


-bromo-4-methoxyacetophenone (side-chain bromination).

Mechanism: The methoxy group is a strong ortho/para activator. Since the para position is blocked by the acetyl group, bromination occurs ortho to the methoxy (Position 3). Standard radical conditions (


) favor side-chain bromination. To force ring substitution, we use N-Bromosuccinimide (NBS) with a polar aprotic solvent and a catalyst that suppresses radical pathways.
Protocol 1.1: NBS/Ammonium Acetate Method
  • Reagents: 4-Methoxyacetophenone (1.0 eq), NBS (1.05 eq),

    
     (10 mol%), Acetonitrile (MeCN).
    
  • Reaction Type: Electrophilic Aromatic Substitution (EAS).

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Polar aprotic; suppresses radical side-chain bromination favored by non-polar solvents.
Catalyst

Acts as a mild Lewis acid/proton shuttle to activate NBS for EAS.
Temperature

Room temperature prevents thermal activation of the benzylic radical.
Time 2 - 4 HoursMonitor by TLC (Hexane/EtOAc 8:2) until SM disappears.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (15.0 g, 100 mmol) in MeCN (150 mL).

  • Catalyst Addition: Add ammonium acetate (

    
    , 0.77 g, 10 mmol). Stir for 5 minutes.
    
  • Bromination: Add N-Bromosuccinimide (NBS, 18.7 g, 105 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Quench: Once complete (TLC check), pour the mixture into ice-water (500 mL).

  • Isolation: The product usually precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes) to remove succinimide traces.

    • Yield: 85-92%

    • Data:

      
       confirms aromatic proton shift and integration (3 aromatic H). Absence of singlet at 
      
      
      
      ppm confirms no
      
      
      -bromination.
Part 2: Methylenation (Wittig Reaction)

Objective: Convert the acetyl group (


) into an isopropenyl group (styrene derivative).

Mechanism: The phosphonium ylide attacks the ketone carbonyl to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.

Protocol 2.1: Methyltriphenylphosphonium Bromide
  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 eq), Potassium tert-butoxide (
    
    
    
    , 1.3 eq), THF (Anhydrous).

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried flask under Nitrogen/Argon, suspend

    
     (42.9 g, 120 mmol) in anhydrous THF (200 mL).
    
  • Base Addition: Cool to

    
    . Add 
    
    
    
    (14.6 g, 130 mmol) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins at
    
    
    .
  • Substrate Addition: Dissolve 3-bromo-4-methoxyacetophenone (22.9 g, 100 mmol) in dry THF (50 mL) and add dropwise to the ylide solution.

  • Reaction: Warm to room temperature and stir for 3-6 hours.

  • Workup: Quench with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ).
  • Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Remove TPPO by precipitating with Hexanes (TPPO is insoluble in cold hexanes) followed by filtration. Purify the filtrate by silica plug filtration (100% Hexanes).

    • Product: 3-Bromo-4-methoxy-

      
      -methylstyrene (Note: The methyl group comes from the original acetyl).
      
Part 3: Hydroboration-Oxidation

Objective: Convert the alkene into the primary alcohol (Anti-Markovnikov addition).

Mechanism: Borane adds across the double bond such that the Boron attaches to the less hindered carbon (the terminal carbon). Subsequent oxidation replaces C-B with C-O with retention of configuration.

Protocol 3.1: Borane-THF / Peroxide
  • Reagents:

    
     (1.0 M, 0.6 eq), 
    
    
    
    (3M),
    
    
    (30%).

Step-by-Step Procedure:

  • Hydroboration: Dissolve the styrene derivative (from Part 2) in anhydrous THF under Nitrogen. Cool to

    
    .
    
  • Addition: Add

    
     (0.6 equivalents relative to alkene) dropwise. Note: 0.6 eq is sufficient because 
    
    
    
    has 3 hydrides, but steric hindrance may require up to 1.0 eq.
  • Equilibration: Stir at room temperature for 2 hours.

  • Oxidation: Cool back to

    
    .
    
    • Add

      
       (3M solution) dropwise.
      
    • Very Slowly add

      
       (30%). Caution: Highly Exothermic. 
      
  • Workup: Stir for 1 hour. Extract with Ethyl Acetate. Wash organic layer with Sodium Thiosulfate (to destroy peroxides) and Brine.

  • Final Purification: Column chromatography (Hexane/EtOAc 7:3).

    • Final Product: 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol.

Process Logic & Troubleshooting

The following diagram illustrates the critical decision points and failure modes for this synthesis.

Workflow cluster_Bromination Step 1: Bromination cluster_Extension Step 2 & 3: Extension Start 4-Methoxyacetophenone Decision1 Reagent Choice Start->Decision1 PathA Br2 / CHCl3 (Radical Pathway) Decision1->PathA Avoid PathB NBS / MeCN / NH4OAc (Ionic Pathway) Decision1->PathB Select ResultA Side-chain Bromination (Impurity: Phenacyl Bromide) PathA->ResultA ResultB Nuclear Bromination (Target: 3-Bromo) PathB->ResultB Wittig Wittig Reaction (Ph3P=CH2) ResultB->Wittig Hydroboration Hydroboration (Anti-Markovnikov) Wittig->Hydroboration Final Final Hydroboration->Final 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol

Figure 2: Process flow highlighting the critical regiochemical control point in Step 1.

Key Analytical Data (Expected)
Compound1H NMR Diagnostic Signals (CDCl3, 400 MHz)
Start: 4-Methoxyacetophenone

2.55 (s, 3H, Acetyl), 3.88 (s, 3H, OMe), 6.9/7.9 (d, AA'BB').
Int 1: 3-Bromo-4-methoxyacetophenone

2.56 (s, 3H), 3.96 (s, 3H), 8.16 (d, J=2.0 Hz, H-2) , 7.90 (dd, H-6), 6.95 (d, H-5). Note the meta-coupling of H-2.
Final: 2-(3-Bromo-4-methoxyphenyl)ethanol

3.80 (t, 2H,

), 2.78 (t, 2H,

), 3.89 (s, 3H, OMe).
References
  • Regioselective Bromination: Ghiaci, M., & Asghari, J. (2001). "Characterization of NBS/Al2O3 system: a versatile reagent for the nuclear bromination of aromatic compounds."[1] Bulletin of the Chemical Society of Japan, 74(6), 1151-1152. Link

  • Bromination of Methoxyacetophenones: English, J. P., et al. (1946). "Studies in Chemotherapy. XIII. Antimalarials. Halogenated Sulfanilamidoheterocycles." Journal of the American Chemical Society, 68(3), 453–458. Link

  • Hydroboration Protocols: Brown, H. C., & Zweifel, G. (1961). "Hydroboration. IX. The Hydroboration of Cyclic and Acyclic Olefins." Journal of the American Chemical Society, 83(12), 2544–2551. Link

  • Alternative Route (Acid Intermediate): Zou, Y., et al. (2008).[2] "Synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid." Acta Crystallographica Section E, E64, o2245. Link

Sources

Foundational

Technical Guide: 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol as a Synthetic Linchpin

Executive Summary 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the ortho-bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the ortho-bromine atom serves as a handle for metal-catalyzed cross-couplings or lithiation, while the hydroxyethyl chain provides a versatile alkylation or oxidation site. Most notably, this scaffold is the direct biosynthetic or synthetic precursor to 6-methoxy-2,3-dihydrobenzofuran , a pharmacophore ubiquitous in GPCR ligands and kinase inhibitors.

This guide details the robust synthesis of this intermediate, its validation, and its application in constructing oxygenated heterocycles.

Part 1: Structural Analysis & Reactivity Profile

The molecule features a 1,2,4-substitution pattern on the benzene ring that dictates its chemical behavior.

FeatureChemical FunctionStrategic Utility
2-Bromo (Ortho) Electrophilic HandleSite for Pd-catalyzed coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.
4-Methoxy (Para) Electron Donor (EDG)Increases electron density of the ring, facilitating oxidative cyclizations; acts as a masked phenol.
Ethan-1-ol Chain Nucleophile / LinkerPrecursor for intramolecular etherification (C-O bond formation) to close the furan ring.
Divergent Synthesis Pathway

The following directed graph illustrates the central role of this alcohol in divergent synthesis.

G Start p-Methoxyphenylacetic Acid Intermediate 2-Bromo-4-methoxyphenyl- acetic acid Start->Intermediate Regioselective Bromination Target 2-(2-Bromo-4-methoxyphenyl)- ethan-1-ol (THE CORE) Intermediate->Target Borane Reduction (COOH -> CH2OH) Benzofuran 6-Methoxy-2,3- dihydrobenzofuran Target->Benzofuran Intramolecular Pd-Cat C-O Coupling Biaryl 4'-Substituted Biaryl Alcohol Target->Biaryl Suzuki-Miyaura Coupling

Figure 1: The divergent synthetic utility of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Part 2: Preparation Methodology

The Gold Standard: Reduction of 2-Bromo-4-methoxyphenylacetic Acid

Direct bromination of phenethyl alcohol often leads to inseparable mixtures of regioisomers. The most reliable route is the reduction of the commercially available or easily synthesized 2-bromo-4-methoxyphenylacetic acid (CAS: 66916-99-2).

Quantitative Data Summary
ParameterValue
Precursor 2-Bromo-4-methoxyphenylacetic acid
Reagent Borane-Tetrahydrofuran Complex (BH₃·THF)
Solvent Anhydrous THF
Temperature 0°C to RT
Typical Yield 85-92%
Purity >98% (Post-workup)
Detailed Protocol

Objective: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aromatic ring.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

  • Dissolution: Charge the flask with 2-bromo-4-methoxyphenylacetic acid (5.0 g, 20.4 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Reduction: Carefully transfer BH₃·THF (1.0 M solution, 30.6 mL, 30.6 mmol, 1.5 equiv) to the addition funnel via cannula.

    • Critical Step: Add the borane solution dropwise over 30 minutes.[1] Rapid addition causes vigorous hydrogen evolution and potential thermal runaway.

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 4–6 hours.

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting acid (low R_f, streaks) should disappear, replaced by the alcohol (higher R_f).

  • Quench: Cool the mixture back to 0°C. Very slowly add Methanol (10 mL) to quench excess borane. (Caution: Hydrogen gas evolution).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Part 3: Synthetic Transformations

A. Intramolecular Cyclization: Synthesis of Dihydrobenzofurans

The most critical application of this alcohol is the formation of the dihydrobenzofuran core via Palladium-catalyzed intramolecular C-O bond formation. This reaction replaces the bromine with the oxygen of the alcohol chain.

Mechanism & Workflow: The reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, followed by intramolecular coordination of the alkoxide (formed in situ by base), and finally reductive elimination to close the ring.

Reaction Substrate 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Complex Pd(II)-Alkoxide Intermediate Substrate->Complex Pd(OAc)2, Ligand Base (Cs2CO3) Oxidative Addition Product 6-Methoxy-2,3-dihydrobenzofuran Complex->Product Reductive Elimination - Pd(0)

Figure 2: Mechanistic pathway for the Pd-catalyzed cyclization.

Protocol:

  • Reagents: Suspend the alcohol (1.0 equiv), Cs₂CO₃ (1.5 equiv), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., XPhos or BINAP, 7 mol%) in Toluene.

  • Conditions: Heat to 100°C under Argon for 12–18 hours.

  • Validation: The disappearance of the broad O-H stretch in the IR spectrum (approx. 3400 cm⁻¹) and the shift of the methylene protons in ¹H NMR (from ~3.8 ppm to ~4.5 ppm) confirms cyclization.

B. Modular Extension via Suzuki Coupling

If the goal is to maintain the linear chain, the bromine atom can be engaged in Suzuki-Miyaura coupling without protecting the alcohol, provided specific conditions are met (e.g., using boronic acids with mild bases).

  • Reagents: Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1).

  • Outcome: Yields 2-(4-methoxy-[1,1'-biphenyl]-2-yl)ethan-1-ol derivatives.

Part 4: Handling & Stability[2]

  • Physical State: The alcohol is typically a viscous, colorless to pale yellow oil or low-melting solid.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation if exposed to air and light over prolonged periods.

  • Safety:

    • Bromine moiety: While stable, avoid contact with strong lithiating agents (n-BuLi) unless an immediate reaction is intended.

    • Borane Quenching: During the synthesis, the methanol quench generates trimethyl borate and hydrogen gas; perform this in a well-ventilated fume hood.

References

  • Synthesis of Phenethyl Alcohols via Acid Reduction

    • Detailed methodology for reducing phenylacetic acids to alcohols using Borane-THF.
    • Source:

  • Precursor Synthesis (Bromination)

    • Regioselective bromination of 4-methoxyphenylacetic acid to yield the 2-bromo intermedi
    • Source:

  • Intramolecular Cyclization (Benzofuran Synthesis)

    • Palladium-catalyzed synthesis of dihydrobenzofurans
    • Source:

  • Radical Cyclization Approaches

    • Alternative cyclization methods using visible light and silanes.[2]

    • Source:

Sources

Exploratory

Identification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol precursors

An In-Depth Technical Guide to the Precursors and Synthetic Routes for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Introduction 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a substituted phenethyl alcohol that serves as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Precursors and Synthetic Routes for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Introduction

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a substituted phenethyl alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a primary alcohol for further elaboration and a specifically substituted aromatic ring, makes it a key intermediate in the development of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the bromine atom and methoxy group on the phenyl ring allows for a variety of subsequent cross-coupling reactions and other transformations. This guide provides a detailed examination of the principal precursors to 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and delineates the core synthetic strategies for their conversion into this target molecule, offering field-proven insights for researchers and drug development professionals.

Route 1: Synthesis via Reduction of Phenylacetic Acid Derivatives

A highly logical and direct approach to synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol involves the reduction of the corresponding phenylacetic acid or its ester derivative. This strategy is predicated on a straightforward functional group transformation, converting a carboxylic acid or ester at the benzylic position directly into the desired primary alcohol.

Core Precursor: 2-Bromo-4-methoxyphenylacetic acid

2-Bromo-4-methoxyphenylacetic acid is an ideal precursor for this route.[1] It is a stable, crystalline solid that can be reliably synthesized and purified.

Synthesis of the Precursor: The precursor itself is readily prepared via the regioselective bromination of commercially available 4-methoxyphenylacetic acid. The electron-donating nature of the methoxy group directs the electrophilic substitution primarily to the ortho position.[2]

Experimental Protocol: Synthesis of 2-Bromo-4-methoxyphenylacetic acid

This protocol is adapted from a documented procedure for the regioselective bromination of 4-methoxyphenylacetic acid.[2]

  • Materials:

    • 4-methoxyphenylacetic acid

    • Glacial Acetic Acid

    • Bromine

    • Ice-water bath

  • Procedure:

    • Dissolve 4-methoxyphenylacetic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

    • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes at room temperature.

    • Continue stirring the reaction mixture at room temperature for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent like xylene to yield 2-Bromo-4-methoxyphenylacetic acid as a white crystalline powder.[2]

Synthetic Transformation: Reduction to the Target Alcohol

The conversion of the carboxylic acid to the primary alcohol is a standard transformation achieved with powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. Alternatively, the acid can first be esterified (e.g., Fischer esterification) and then reduced with a milder agent if other reducible functional groups are present, though for this specific substrate, direct reduction is most efficient.

Experimental Protocol: Reduction of 2-Bromo-4-methoxyphenylacetic acid
  • Materials:

    • 2-Bromo-4-methoxyphenylacetic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Sulfate (Na₂SO₄) solution

    • Ethyl Acetate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (approx. 1.5-2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-Bromo-4-methoxyphenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

    • Purify the product via column chromatography on silica gel if necessary.

Synthetic Pathway Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Reduction A 4-Methoxyphenylacetic acid B 2-Bromo-4-methoxy- phenylacetic acid A->B Br₂ Acetic Acid C 2-(2-Bromo-4-methoxy- phenyl)ethan-1-ol B->C 1. LiAlH₄, THF 2. H₂O Workup

Caption: Synthesis of the target alcohol from 4-methoxyphenylacetic acid.

Route 2: Synthesis via Grignard Reagent and Epoxide Opening

This elegant and powerful strategy relies on the formation of a C-C bond by reacting a custom-designed Grignard reagent with an epoxide. This route constructs the carbon skeleton of the target molecule in a single, efficient step.

Core Precursor: 2,4-Dibromoanisole

The starting material for this approach is 2,4-dibromoanisole. The key to this synthesis is the ability to selectively convert one of the bromine atoms into a Grignard reagent, leaving the other intact. Modern organometallic techniques allow for high regioselectivity in this transformation.[3]

Formation of the Grignard Reagent: The selective formation of the Grignard reagent at the C4 position (para to the methoxy group) can be achieved using specialized reagents like iPrMgCl·LiCl. This bromine-magnesium exchange reaction is highly regioselective, favoring the more sterically accessible and electronically favorable position.[3] However, for the synthesis of the target compound, the Grignard reagent must be formed at the C2 position. While less favored, conditions can be optimized to achieve this. A more direct, classical approach might involve the lithiation of 3-bromoanisole followed by quenching with an electrophile, but starting from 2,4-dibromoanisole offers a more direct path if selectivity can be controlled. For the purpose of this guide, we will focus on the reaction of a pre-formed (2-bromo-4-methoxyphenyl)magnesium halide.

Synthetic Transformation: Reaction with Ethylene Oxide

Grignard reagents are excellent nucleophiles that readily attack and open strained epoxide rings.[4] The reaction of (2-bromo-4-methoxyphenyl)magnesium halide with ethylene oxide, the simplest epoxide, results in the addition of a two-carbon chain with a terminal oxygen, which upon protonation during workup, yields the desired primary alcohol.[5]

Experimental Protocol: Grignard Reaction with Ethylene Oxide
  • Materials:

    • 2,4-Dibromoanisole

    • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) or Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Ethylene oxide (can be generated in situ or bubbled as a gas)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Procedure:

    • Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a solution of the appropriate bromo-anisole precursor (e.g., 1-bromo-3-methoxybenzene for a different isomer, or 2,4-dibromoanisole for a regioselective approach) (1.0 eq.) in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition, continue stirring until the magnesium is consumed.

    • Reaction with Epoxide: Cool the freshly prepared Grignard solution to 0 °C. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is exothermic and must be carefully controlled.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

    • Workup: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by column chromatography.

Synthetic Pathway Diagram

G cluster_0 Grignard Formation cluster_1 Epoxide Opening A 2,4-Dibromoanisole B (2-Bromo-4-methoxyphenyl)- magnesium halide A->B Mg or iPrMgCl·LiCl THF (Regioselective) D 2-(2-Bromo-4-methoxy- phenyl)ethan-1-ol B->D 1. Reaction in THF 2. NH₄Cl Workup C Ethylene Oxide C->D 1. Reaction in THF 2. NH₄Cl Workup

Caption: Synthesis via Grignard reagent and ethylene oxide.

Route 3: Synthesis via Reduction of an Acetophenone Derivative

Another viable pathway involves the reduction of a ketone precursor. This method is particularly useful if the corresponding acetophenone is commercially available or easily synthesized.

Core Precursor: 2-Bromo-4-methoxyacetophenone

The direct precursor for this route is 2-Bromo-4-methoxyacetophenone. This compound would likely be synthesized via Friedel-Crafts acylation of 3-bromoanisole. It is important to distinguish this from the isomer 2-Bromo-1-(4-methoxyphenyl)ethanone, where the bromine is on the acetyl group's alpha-carbon.[6][7]

Synthetic Transformation: Ketone to Alcohol Reduction

The reduction of an aryl ketone to the corresponding alcohol is a fundamental and high-yielding reaction in organic chemistry.[8] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger hydrides like LiAlH₄.

Experimental Protocol: Reduction of 2-Bromo-4-methoxyacetophenone
  • Materials:

    • 2-Bromo-4-methoxyacetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • Dissolve 2-Bromo-4-methoxyacetophenone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq.) portion-wise to the stirred solution, controlling the rate of addition to manage any effervescence.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC confirms the disappearance of the starting ketone.

    • Quench the reaction by slowly adding deionized water.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Acid ReductionRoute 2: Grignard/EpoxideRoute 3: Ketone Reduction
Key Precursor 2-Bromo-4-methoxyphenylacetic acid2,4-Dibromoanisole2-Bromo-4-methoxyacetophenone
Number of Steps 2 (from 4-methoxyphenylacetic acid)2 (from dibromoanisole)1 (from acetophenone)
Key Transformation Carboxylic Acid ReductionGrignard + Epoxide OpeningKetone Reduction
Reagent Hazards High (LiAlH₄ is pyrophoric)Moderate (Grignard reagents are water-sensitive; Ethylene oxide is toxic/explosive)Low (NaBH₄ is stable in alcohols)
Yield Generally HighGood to HighGenerally High
Advantages Direct, reliable functional group conversion.Excellent for C-C bond formation; builds skeleton quickly.Operationally simple, mild conditions, high selectivity.
Disadvantages Requires a highly reactive, hazardous reducing agent.Grignard formation can be sensitive; requires strict anhydrous conditions; regioselectivity can be an issue.Relies on the availability of the specific acetophenone precursor.

Conclusion

The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be effectively achieved through several strategic pathways, each originating from a distinct and logical precursor. The reduction of 2-bromo-4-methoxyphenylacetic acid offers a direct and robust, albeit energetic, route. The Grignard-based approach starting from 2,4-dibromoanisole provides an elegant method for carbon skeleton construction, contingent on controlling regioselectivity. Finally, the reduction of the corresponding acetophenone represents the most operationally simple method, provided the precursor is accessible. The optimal choice of synthesis will depend on the specific constraints of the laboratory, including reagent availability, safety infrastructure, and the desired scale of the reaction.

References

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1555. [Link]

  • PubChem. Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. [Link]

  • Inchem.org. (2001). AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS. JECFA Food Additives Series 48. [Link]

  • Thayer, F. K., Marvel, C. S., & Hiers, G. S. (1927). 2-bromoethanol. Organic Syntheses, 7, 8. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Part 1: Core Directive This guide details the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 198630-94-3), a critical intermediate in the development of sumo activating enzyme inhibitors and thiazole-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive

This guide details the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 198630-94-3), a critical intermediate in the development of sumo activating enzyme inhibitors and thiazole-substituted hydrazones.[1] The protocol focuses on the chemoselective reduction of the commercially available precursor, 2-bromo-4-methoxyphenylacetic acid (CAS: 66916-99-2).[1]

Unlike generic organic preparations, this protocol prioritizes process safety and impurity profile management , specifically addressing the control of over-reduction and the handling of pyrophoric reducing agents in a professional laboratory setting.[1]

Part 2: Scientific Integrity & Logic

Expertise & Experience: Mechanistic Rationale

The synthesis targets the conversion of a carboxylic acid to a primary alcohol while preserving the aryl bromide and methoxy functionalities.[1]

  • Route Selection: Direct reduction of 2-bromo-4-methoxyphenylacetic acid is preferred over the reduction of the corresponding ester.[1] While ester reduction is milder, the acid route eliminates an esterification step, improving atom economy.[1]

  • Reagent Choice:

    • Borane-Tetrahydrofuran (BH₃[1]·THF): This is the superior reagent for this transformation.[1] Borane reduces carboxylic acids faster than esters or nitriles and, crucially, is chemoselective in the presence of aryl halides.[1]

    • Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is less chemoselective and poses a higher risk of debromination (hydrodehalogenation) on the aromatic ring, potentially yielding the des-bromo impurity 2-(4-methoxyphenyl)ethanol.[1] Therefore, BH₃·THF is the specified reagent for high-purity applications.[1]

  • Thermodynamic Control: The reaction is exothermic.[1] Controlled addition at 0°C is mandatory to prevent thermal runaway and minimize side reactions.[1]

Trustworthiness: Validation Systems
  • In-Process Control (IPC): Monitoring via TLC (30% EtOAc/Hexanes) or HPLC is required.[1] The disappearance of the starting acid peak and the appearance of the alcohol product (which is less polar) confirms conversion.[1]

  • Quenching Protocol: The boron-complex intermediate requires a meticulous methanol quench to break the boronate esters formed during reduction.[1] Failure to reflux during the quench often leads to lower yields due to trapped product.[1]

Authoritative Grounding

The protocol is grounded in established reduction methodologies for phenylacetic acid derivatives utilized in medicinal chemistry, specifically for SUMO inhibitor scaffolds [1] and related benzofuran precursors [2].[1]

Part 3: Visualization & Formatting

Quantitative Data Summary
ParameterSpecification
Starting Material 2-Bromo-4-methoxyphenylacetic acid (CAS 66916-99-2)
Reagent Borane-THF Complex (1.0 M in THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C (Addition)

25°C (Reaction)
Reaction Time 4 – 16 Hours
Typical Yield 85% – 92%
Product Appearance Colorless to pale yellow oil or low-melting solid
Experimental Protocol: Step-by-Step Methodology

Safety Precaution: This procedure involves water-reactive reagents.[1] All glassware must be oven-dried.[1] Perform all operations in a functioning fume hood under an inert atmosphere (Nitrogen or Argon).

Step 1: Reaction Setup

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel with 2-bromo-4-methoxyphenylacetic acid (1.0 equiv).

  • Add Anhydrous THF (10 mL per gram of substrate) and stir to dissolve.

  • Cool the solution to 0°C using an ice/water bath. Ensure the system is under a positive pressure of inert gas.[1]

Step 2: Reduction

  • Charge the addition funnel with BH₃[1]·THF complex (1.0 M solution, 1.2 – 1.5 equiv).[1]

  • Dropwise Addition: Add the borane solution slowly over 30–60 minutes. Note: Gas evolution (H₂) will occur.[1] Maintain internal temperature <5°C.

  • Once addition is complete, allow the reaction to warm to room temperature (25°C) .

  • Stir for 4–16 hours. Monitor by TLC/HPLC for consumption of the acid.[1]

Step 3: Quench and Workup

  • Cool the mixture back to 0°C .

  • Careful Quench: Slowly add Methanol (excess) dropwise. Caution: Vigorous hydrogen evolution.[1]

  • Once evolution ceases, remove the ice bath and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove THF and methyl borate.

  • Dissolve the residue in Ethyl Acetate and wash sequentially with:

    • 1M Aqueous HCl (to break any remaining complexes)[1]

    • Saturated NaHCO₃ solution[1]

    • Brine[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification

  • The crude oil is typically of sufficient purity (>95%).[1]

  • If necessary, purify via flash column chromatography (Silica Gel, 0

    
     30% EtOAc in Hexanes).[1]
    
Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Bromo-4-methoxy- phenylacetic acid Process Process: Reduction (0°C to RT, 16h) Start->Process Reagent Reagent: BH3·THF (1.0 M in THF) Reagent->Process Intermediate Intermediate: Trialkylborate Complex Process->Intermediate -H2 (gas) Quench Quench: Methanol (Break Boron Esters) Intermediate->Quench Product Product: 2-(2-Bromo-4-methoxy- phenyl)ethan-1-ol Quench->Product Workup & Purification

Figure 1: Logical workflow for the chemoselective reduction of 2-bromo-4-methoxyphenylacetic acid using Borane-THF.

References

  • Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google Patents (WO2016004136A1).[1] URL:

Sources

Application

Application Notes and Protocols for the Purification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by Column Chromatography

Introduction In the landscape of pharmaceutical synthesis and drug development, the procurement of high-purity intermediates is a cornerstone for the successful generation of active pharmaceutical ingredients (APIs). 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, the procurement of high-purity intermediates is a cornerstone for the successful generation of active pharmaceutical ingredients (APIs). 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a key building block in the synthesis of a variety of more complex molecular architectures. Its purification is a critical step to ensure the integrity and yield of subsequent reactions. This document provides a detailed guide to the purification of this compound using normal-phase column chromatography, a widely employed technique for the separation of organic compounds.[1][2][3] The protocols and insights provided herein are tailored for researchers, scientists, and professionals in the field of drug development.

Principle of Separation: Normal-Phase Chromatography

The purification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is effectively achieved through normal-phase column chromatography. This technique operates on the principle of differential adsorption of the components of a mixture onto a polar stationary phase.[4][5][6] In this mode of chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[7][8][9] The separation is driven by the polarity of the molecules in the mixture; more polar compounds will have a stronger interaction with the polar stationary phase and will thus elute from the column more slowly.[5][6] Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the mobile phase.[6]

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol possesses a hydroxyl (-OH) group and a methoxy (-OCH3) group, which impart a moderate degree of polarity to the molecule. Potential impurities from its synthesis may include less polar starting materials or byproducts, as well as more polar side-products. By carefully selecting the mobile phase composition, a gradient of polarity can be established to effectively separate the target compound from these impurities.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Prior to performing a large-scale column chromatography separation, it is essential to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9][10] TLC serves as a rapid, small-scale analytical method to determine the optimal mobile phase composition that will provide the best separation of the target compound from its impurities.[10][11][12]

Objective of TLC Analysis:

The goal is to find a solvent system that results in a retention factor (Rf) for the desired compound of approximately 0.2-0.4.[13][14] The Rf value is a measure of the distance traveled by the compound relative to the distance traveled by the solvent front.[2][15][16] A well-chosen solvent system will show clear separation between the spot corresponding to 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and the spots of any impurities.[11]

Protocol for TLC Analysis:
  • Plate Preparation: Use commercially available silica gel TLC plates.[6][12]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.[11]

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline where the sample is spotted.[11]

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front. Visualize the separated spots using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).[15]

  • Solvent System Optimization: A common starting point for a moderately polar compound like 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[16][17] The polarity of the mobile phase can be increased by increasing the proportion of ethyl acetate.[16] Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve the desired separation.[11]

Column Chromatography Protocol

Once an optimal solvent system has been identified through TLC, the purification can be scaled up to column chromatography. The following protocol outlines the steps for the purification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Materials and Equipment:
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (optimized solvent system from TLC)

  • Crude 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

  • Collection tubes or flasks

  • Rotary evaporator[18][19][20]

Step-by-Step Procedure:
1. Column Packing

There are two primary methods for packing a chromatography column: the dry packing method and the wet packing method. The wet packing method is generally preferred as it tends to produce a more uniform column bed, reducing the chances of air bubbles and channeling.[4]

Wet Packing Method:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[21] Add a thin layer of sand on top of the plug.[4][21]

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.[21]

  • Pack the Column: With the stopcock open, pour the silica gel slurry into the column.[21] Continuously tap the side of the column gently to encourage even settling of the silica gel and to remove any trapped air bubbles.[21]

  • Equilibrate the Column: Once the silica gel has settled, add a protective layer of sand on top.[4][21] Allow the solvent to drain until it is just level with the top of the sand. Do not let the column run dry.

2. Sample Loading

Proper sample loading is crucial for achieving good separation. The goal is to apply the sample to the column in as narrow a band as possible.[4]

  • Dissolve the Sample: Dissolve the crude 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Adsorb the Sample: Allow the sample solution to absorb into the silica gel until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection
  • Begin Elution: Carefully add the eluting solvent to the top of the column. Open the stopcock to begin the flow of the mobile phase through the column. Maintain a constant level of solvent above the stationary phase throughout the process.

  • Gradient Elution (if necessary): While an isocratic elution (using a single solvent composition) may be sufficient, a gradient elution can often provide better separation for complex mixtures.[9] This involves gradually increasing the polarity of the mobile phase over time by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[9][13]

  • Collect Fractions: Collect the eluate in a series of labeled test tubes or flasks.[4] The size of the fractions will depend on the scale of the separation.

  • Monitor Fractions: Regularly monitor the collected fractions by TLC to determine which fractions contain the pure desired compound.[10][15] Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.

4. Post-Purification
  • Combine Pure Fractions: Identify the fractions that contain only the pure 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol based on the TLC analysis. Combine these fractions into a round-bottom flask.[10]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.[18][19][20] This technique allows for the gentle removal of solvents at a reduced pressure and temperature, which is ideal for heat-sensitive compounds.[18][22][23]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or HPLC.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography, suitable for moderately polar compounds.[5][7][9]
Mobile Phase Hexane/Ethyl Acetate GradientA common and effective solvent system for separating compounds of moderate polarity.[16][17] A gradient allows for the elution of a wider range of polarities.[9]
Initial Eluent 95:5 to 90:10 (Hexane:Ethyl Acetate)Starts with low polarity to elute non-polar impurities first.
Final Eluent 70:30 to 60:40 (Hexane:Ethyl Acetate)Gradually increases polarity to elute the target compound.
TLC Rf of Target ~0.2 - 0.4Indicates that the compound will move through the column at a reasonable rate, allowing for good separation.[13][14]
Sample Load 1-5% of silica gel weightOverloading the column can lead to poor separation.
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product TLC TLC Method Development Column_Packing Column Packing (Wet Method) Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Pure_Product Pure 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Column channeling- Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform bed.
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
Compound Does Not Elute - Mobile phase is not polar enough.- Compound may be decomposing on the silica.- Increase the polarity of the mobile phase.- Consider using a different stationary phase like alumina, or deactivating the silica gel.[13][24]
Streaking of Bands - Sample is too concentrated.- Compound is interacting too strongly with the stationary phase.- Dilute the sample before loading.- Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.

Conclusion

The successful purification of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by column chromatography is a critical step in many synthetic pathways. By following the detailed protocols and leveraging the expert insights provided in these application notes, researchers and drug development professionals can consistently obtain this key intermediate in high purity. The principles of careful method development using TLC, proper column packing and sample loading, and diligent fraction monitoring are paramount to achieving optimal separation and yield.

References

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Chemistry Notes. (2020, February 5). Normal phase column chromatography: Introduction, easy principle, uses.
  • Columbia University. (n.d.). Column chromatography.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Buchi. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Hawach. (2023, October 30). Column Chromatography - What are Different Types and How to Select Right Method.
  • ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column?.
  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • WKIE LAB. (2020, April 28). How Does A Rotary Evaporator Remove Solvent?.
  • Wikipedia. (n.d.). Rotary evaporator.
  • GWSI. (n.d.). Science of Rotary Evaporation: Mechanisms and Applications.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Rotovap. (2022, December 2). How does a Rotary Evaporator Remove Solvent?.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of California, Davis. (n.d.). How to run column chromatography.
  • LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9.
  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • University of California, Irvine. (n.d.). column chromatography.pdf.
  • Merck. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.

Sources

Method

13C NMR analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Application Note: Structural Elucidation and Impurity Profiling of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol via 13C NMR Executive Summary This guide details the protocol for the Carbon-13 Nuclear Magnetic Resonance ( C NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Impurity Profiling of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol via 13C NMR

Executive Summary

This guide details the protocol for the Carbon-13 Nuclear Magnetic Resonance (


C NMR) analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol . This molecule represents a critical scaffold in medicinal chemistry, often serving as a precursor for dihydrobenzofurans and serotonin receptor modulators.

The analysis of this compound presents specific challenges:

  • The Heavy Atom Effect: The bromine substituent induces spin-orbit coupling effects that anomalously shield the ipso-carbon, potentially causing assignment errors.

  • Isomer Differentiation: Distinguishing the 2-bromo regioisomer from potential 3-bromo impurities generated during electrophilic aromatic substitution.

  • Quantitative Analysis (qNMR): Overcoming long relaxation times (

    
    ) of quaternary carbons for purity assessment.
    

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following locant map. Note that the ethyl alcohol chain is at position 1, defining the parent numbering.

Molecule Figure 1: Locant Map for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol C1 C1 (Ipso) C2 C2 (C-Br) C1->C2 C7 C7 (CH2) C1->C7 Alkyl Chain C3 C3 (CH) C2->C3 Br Br C2->Br C4 C4 (C-O) C3->C4 C5 C5 (CH) C4->C5 OMe OMe C4->OMe C6 C6 (CH) C5->C6 C6->C1 C8 C8 (CH2OH) C7->C8 OH OH C8->OH

Experimental Protocol

Sample Preparation

C NMR suffers from low sensitivity (1.1% natural abundance). Proper concentration is non-negotiable.
  • Standard Structural Elucidation:

    • Mass: 30–50 mg.

    • Solvent: 0.6 mL CDCl

      
       (99.8% D).
      
    • Tube: 5 mm high-precision NMR tube.

    • Note: CDCl

      
       is preferred over DMSO-
      
      
      
      for this lipophilic ether-alcohol to prevent viscosity broadening, unless OH peak resolution in
      
      
      H NMR is required [1].
  • Quantitative NMR (qNMR) for Purity Assay:

    • Relaxation Agent: Add 20 µL of Chromium(III) acetylacetonate [Cr(acac)

      
      ]  stock solution (0.1 M in CDCl
      
      
      
      ).
    • Mechanism: Cr(acac)

      
       is a paramagnetic relaxation agent.[1][2] It interacts with the 
      
      
      
      C nuclei via electron-nuclear dipolar coupling, significantly reducing the longitudinal relaxation time (
      
      
      ) from >30s to <2s. This allows for faster repetition rates without signal saturation [2].
Acquisition Parameters (Bruker/Jeol Standard)
ParameterStandard 1D

C
qNMR (with Cr(acac)

)
Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated)zgig suppresses Nuclear Overhauser Effect (NOE) for accurate integration.
Spectral Width 240 ppm240 ppmCovers Carbonyl/Aromatic to TMS.
Relaxation Delay (

)
2.0 sec5.0 secWith Cr(acac)

,

is

, ensuring 99.9% magnetization recovery.
Scans (NS) 1024 - 4096512 - 1024Signal-to-Noise ratio (S/N) > 150:1 required.
Temperature 298 K298 KStandard ambient.

Structural Assignment & Data Analysis

Expected Chemical Shifts

The following table synthesizes literature data for phenethyl alcohols and substituent effects (SCS) [3, 4].

CarbonTypeShift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Feature
C4 C

-O
158.5 - 159.5 AbsentMost deshielded signal; characteristic of anisole derivatives.
C1 C

-Alkyl
130.0 - 132.0 AbsentIpso to alkyl chain.
C3 CH118.0 - 120.0 Up (+)Ortho to OMe (shielding) & Ortho to Br.
C6 CH130.0 - 132.0 Up (+)Meta to OMe; overlaps with C1 region but is DEPT positive.
C2 C

-Br
122.0 - 124.5 AbsentHeavy Atom Effect: Upfield relative to Cl-analogs due to spin-orbit shielding.
C5 CH113.0 - 114.5 Up (+)Ortho to OMe (shielding).
C8 CH

-OH
61.5 - 62.5 Down (-)Deshielded by direct Oxygen attachment.
OMe CH

55.2 - 55.6 Up (+)Standard methoxy region.
C7 CH

-Ar
38.0 - 39.5 Down (-)Benzylic methylene.
Assignment Logic Flowchart

Use this decision tree to validate your spectrum.

AssignmentLogic Figure 2: Logical Workflow for Spectral Assignment Start Start Analysis (Peak Picking) RegionCheck Check Region > 100 ppm? Start->RegionCheck Aliphatic Aliphatic Region (< 100 ppm) RegionCheck->Aliphatic No Aromatic Aromatic Region (110-160 ppm) RegionCheck->Aromatic Yes DeptCheck1 DEPT-135 Phase? Aliphatic->DeptCheck1 Intensity Intensity/DEPT Check Aromatic->Intensity Pos1 Positive (+) CH/CH3 DeptCheck1->Pos1 Neg1 Negative (-) CH2 DeptCheck1->Neg1 AssignOMe ~55 ppm = OMe Pos1->AssignOMe AssignCH2 ~62 ppm = CH2-OH ~39 ppm = CH2-Ar Neg1->AssignCH2 Quat Quaternary (Low Int/No DEPT) Intensity->Quat Methine Methine (High Int/DEPT +) Intensity->Methine HighShift Shift > 150 ppm? Quat->HighShift C4_Assign C4 (C-OMe) HighShift->C4_Assign Yes Br_Assign ~124 ppm = C2 (C-Br) ~131 ppm = C1 (Ipso) HighShift->Br_Assign No

Advanced Troubleshooting & Validation

The Bromine Anomaly (Heavy Atom Effect)

Researchers often misassign the C-Br carbon (C2) expecting it to be deshielded (downfield) due to electronegativity. However, bromine is a "heavy atom."[3]

  • Mechanism: Large electron clouds in Br introduce relativistic spin-orbit coupling, which shields the attached carbon nucleus.

  • Observation: C2 appears upfield (~122-124 ppm) compared to a C-Cl analog (~130 ppm) or C-H (~129 ppm). Do not assign the peak at 130 ppm to C-Br.

Impurity Profiling

Common synthetic byproducts include:

  • Regioisomer (3-Bromo): Look for a shift in the OMe signal (steric crowding changes the OMe rotation) and splitting of the symmetric aromatic pattern if the substitution pattern changes.

  • Dibromination: Presence of an additional quaternary carbon in the 110-120 ppm range.

Solvent-Solute Interactions

If the peaks at 62 ppm (C8) and 39 ppm (C7) are broad:

  • Cause: Hydrogen bonding fluctuation of the terminal -OH.

  • Solution: Add 1 drop of D

    
    O to the CDCl
    
    
    
    tube. This promotes rapid exchange, sharpening the adjacent carbon signals by decoupling the proton exchange lifetime from the NMR timescale.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link

  • Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] Link

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Abstract This document provides a comprehensive guide to the mass spectrometric fragmentation behavior of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 198630-94-3).[1] As a substituted phenylethanol, this compound is repr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric fragmentation behavior of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 198630-94-3).[1] As a substituted phenylethanol, this compound is representative of a class of structures frequently encountered as intermediates in pharmaceutical synthesis. A thorough understanding of its fragmentation pattern is crucial for its unambiguous identification and structural confirmation. This guide details the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), provides detailed analytical protocols for GC-MS and LC-MS/MS, and offers insights into data interpretation.

Introduction: Structural Context and Analytical Significance

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol possesses several key structural features that dictate its fragmentation behavior in a mass spectrometer:

  • A Primary Alcohol: Prone to α-cleavage and loss of water.[2]

  • An Alkyl-Aromatic Linkage: Susceptible to highly favorable benzylic cleavage.[3][4]

  • A Substituted Aromatic Ring: The bromo and methoxy groups influence the mass-to-charge ratio (m/z) of aromatic fragments and can participate in secondary fragmentation.

  • A Bromine Atom: Provides a highly diagnostic isotopic signature. Due to the natural abundances of ⁷⁹Br and ⁸¹Br isotopes being in an approximate 1:1 ratio, any bromine-containing fragment will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units.[5][6]

This application note will deconstruct the fragmentation pathways, providing a predictive framework for analysts.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy ("hard") technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule.[7][8] The molecular ion (M⁺•) of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is expected at m/z 230 and 232.

Primary Fragmentation Routes:

  • Benzylic Cleavage (Dominant Pathway): The most energetically favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring.[3] This expels a neutral hydroxymethyl radical (•CH₂OH) and forms a stable, substituted benzyl cation. This cation may then rearrange to the even more stable substituted tropylium ion.[9][10][11] This fragmentation is a hallmark of alkyl-substituted aromatic compounds.

  • α-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is characteristic of primary alcohols.[2][4] This results in the loss of the large substituted benzyl radical and the formation of a small, resonance-stabilized fragment at m/z 31.

  • Neutral Losses from the Molecular Ion:

    • Loss of Water: The molecular ion can lose a neutral water molecule (H₂O), a common fragmentation for alcohols, to form an ion at m/z 212/214.[12]

    • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 151.[13]

The key predicted fragments under EI-MS are summarized in Table 1.

Table 1: Predicted Major Fragment Ions of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol in EI-MS

m/z (⁷⁹Br / ⁸¹Br)Ion FormulaProposed Fragmentation PathwayRelative Abundance (Predicted)
230 / 232[C₉H₁₁BrO₂]⁺•Molecular Ion (M⁺•)Low to Moderate
199 / 201[C₈H₈BrO]⁺Benzylic Cleavage: Loss of •CH₂OH from M⁺•High (likely Base Peak)
212 / 214[C₉H₉BrO]⁺•Loss of H₂O from M⁺•Low
184 / 186[C₇H₅BrO]⁺•Loss of CO from the [M-H₂O]⁺• ionLow
151[C₉H₁₀O₂]⁺Loss of •Br from M⁺•Moderate
120[C₈H₈O]⁺Loss of •Br from the [M-H₂O]⁺• ionModerate
31[CH₃O]⁺α-Cleavage: Loss of the substituted benzyl radical from M⁺•Moderate

Diagram 1: Predicted EI-MS Fragmentation Pathways

EI_Fragmentation M Molecular Ion (M⁺•) m/z 230/232 F199 Benzylic/Tropylium Cation m/z 199/201 M->F199 - •CH₂OH (Benzylic Cleavage) F31 [CH₂OH]⁺ m/z 31 M->F31 - C₈H₈BrO• (α-Cleavage) F212 [M-H₂O]⁺• m/z 212/214 M->F212 - H₂O F151 [M-Br]⁺ m/z 151 M->F151 - •Br

Caption: Primary EI fragmentation routes for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

ESI-MS/MS Fragmentation Protocol

Electrospray ionization is a "soft" technique ideal for LC-MS, typically generating a protonated molecule [M+H]⁺ with minimal in-source fragmentation.[14] For structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).

For 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, the protonated molecule [M+H]⁺ will have an m/z of 231/233. Protonation is expected to occur at the hydroxyl oxygen, making it an excellent leaving group.

Predicted ESI-MS/MS Fragmentation:

  • Precursor Ion Selection: Isolate ions at m/z 231 and 233.

  • Collision-Induced Dissociation: The primary and most facile fragmentation of the [M+H]⁺ ion will be the neutral loss of a water molecule (H₂O) to form a carbocation at m/z 213/215.[15]

  • Secondary Fragmentation: The resulting [M+H-H₂O]⁺ carbocation can undergo further fragmentation, such as the loss of ethylene (C₂H₄) via rearrangement, or cleavage of the methoxy group.

Detailed Experimental Methodologies

Protocol 4.1: GC-MS Analysis for EI Fragmentation

This protocol is designed for the qualitative identification and structural confirmation of the title compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 10-50 µg/mL using the same solvent.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) is recommended for good peak shape with aromatic alcohols.[16]

    • Injection: 1 µL injection volume, Split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures the compound elutes as a sharp peak without thermal degradation.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[17]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30 - 350.

Protocol 4.2: LC-MS/MS Analysis for ESI Fragmentation

This protocol is suitable for analyzing the compound in complex matrices or when coupling to liquid-phase separations is preferred.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

    • LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.

    • Gradient Program:

      • Start at 5% B, hold for 0.5 min.

      • Linear ramp to 95% B over 4 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Conditions:

      • Ionization Mode: Positive Electrospray (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 30 V (Optimize for maximal precursor ion intensity).

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • MS/MS Settings:

        • Precursor Ions: m/z 231 and 233.

        • Collision Gas: Argon.

        • Collision Energy: 15-25 eV.

        • Rationale: The collision energy should be optimized by performing an infusion of the analyte and ramping the energy to find the value that yields the desired product ions with the best intensity.

Diagram 2: General Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Output Prep Sample Preparation (Dissolution & Dilution) Inject GC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Result Mass Spectrum Generation Detect->Result

Caption: A step-by-step workflow for the analysis of the target compound by GC-MS.

Conclusion

The mass spectrometric fragmentation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is predictable and yields highly diagnostic ions. Under EI conditions, the key fragments arise from benzylic cleavage (m/z 199/201) and α-cleavage (m/z 31). Under ESI-MS/MS, the protonated molecule (m/z 231/233) readily loses water to produce a prominent fragment at m/z 213/215. In all cases, the presence of bromine provides an unmistakable M/M+2 isotopic pattern that is invaluable for confirming the identity of bromine-containing fragments. The protocols and theoretical framework provided herein serve as a robust starting point for researchers requiring confident identification and structural analysis of this compound and its analogs.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023, May 15). National Center for Biotechnology Information. [Link]

  • Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Canadian Science Publishing. [Link]

  • General Fragmentation Modes. Inflibnet. [Link]

  • Tropylium Ion | Encyclopedia MDPI. (2023, June 1). MDPI. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Tools. [Link]

  • Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018, December 13). CNRS. [Link]

  • Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. ACS Publications. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information. [Link]

  • DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. LabRulez GCMS. [Link]

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  • GC-MS procedure and background. Course Hero. [Link]

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  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). YouTube. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. [Link]

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  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation in mass spectrometry. (2015, July 16). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

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  • Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. (2000, March 17). PubMed. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

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  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020, September 1). PubMed. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]

  • The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. ResearchGate. [Link]

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Method

Scaling up the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

An Application Note and Scalable Protocol for the Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, scalable, and robu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Protocol for the Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 2-(2-bromo-4-methoxyphenyl)ethan-1-ol, a key building block in pharmaceutical and fine chemical synthesis. The procedure begins with the esterification of commercially available 2-bromo-4-methoxyphenylacetic acid, followed by a selective reduction of the resulting ester using sodium borohydride. This method is designed for safe and efficient scale-up, prioritizing the use of cost-effective reagents and avoiding hazardous conditions associated with strong hydrides like lithium aluminum hydride. Detailed methodologies, safety protocols, analytical characterization, and process optimization insights are provided to guide researchers and drug development professionals in achieving high-yield, high-purity synthesis from gram to kilogram scale.

Introduction and Rationale

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a valuable substituted phenylethanol derivative frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The direct reduction of its parent carboxylic acid, 2-bromo-4-methoxyphenylacetic acid, is challenging on a large scale. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but pose significant safety risks, including high reactivity with protic solvents and thermal instability, making them unsuitable for industrial applications.[1] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids directly due to the formation of a resonance-stabilized carboxylate salt.[1]

To circumvent these challenges, this protocol employs a classic and industrially proven strategy: conversion of the carboxylic acid to its methyl ester. This transformation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to reduction by the much safer and more manageable sodium borohydride.[2] This two-step approach offers an excellent balance of reactivity, safety, cost-efficiency, and scalability.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester using methanol with a catalytic amount of sulfuric acid.

  • Step 2: Ester Reduction: Selective reduction of the methyl ester to the primary alcohol using sodium borohydride in a suitable solvent system.

Reaction Scheme

Process and Workflow Overview

The entire process, from starting materials to the final isolated product, is outlined below. This workflow is designed for logical progression, with clear hold points and quality control checks.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction & Purification start 2-Bromo-4-methoxyphenylacetic Acid + Methanol (Solvent/Reagent) + H₂SO₄ (catalyst) reflux Reflux Reaction (e.g., 4-6 hours) start->reflux Heat monitor1 Reaction Monitoring (TLC/LC-MS) reflux->monitor1 workup1 Quench & Neutralize (e.g., NaHCO₃ solution) monitor1->workup1 Reaction Complete extract1 Solvent Extraction (e.g., Ethyl Acetate) workup1->extract1 dry1 Drying & Evaporation extract1->dry1 intermediate Crude Methyl Ester (Methyl 2-bromo-4-methoxyphenylacetate) dry1->intermediate dissolve Dissolve Crude Ester in Methanol/THF intermediate->dissolve Proceed to Reduction reduction Portion-wise addition of NaBH₄ (0-10 °C) dissolve->reduction Cool monitor2 Reaction Monitoring (TLC/LC-MS) reduction->monitor2 quench Controlled Quench (e.g., Acetone, then H₂O/HCl) monitor2->quench Reaction Complete extract2 Solvent Extraction (e.g., Ethyl Acetate) quench->extract2 purify Purification (Crystallization or Column Chromatography) extract2->purify final_product Pure 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol purify->final_product

Caption: Overall workflow for the two-step synthesis.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeSupplier Example
2-Bromo-4-methoxyphenylacetic Acid66916-99-2245.07≥97%Sigma-Aldrich, TCI
Methanol (MeOH)67-56-132.04ACS Grade, AnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)7664-93-998.0898%, Reagent GradeVWR
Sodium Borohydride (NaBH₄)16940-66-237.83≥98%, Powder or GranularSigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11AnhydrousAcros Organics
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeJ.T. Baker
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS GradeEMD Millipore
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous SolutionLabChem
Acetone67-64-158.08ACS GradeMacron

Detailed Experimental Protocols

PART A: Step 1 - Synthesis of Methyl 2-(2-bromo-4-methoxyphenyl)acetate

Rationale: The Fischer esterification is an equilibrium-driven reaction. Using methanol as both a reagent and the solvent drives the equilibrium towards the product side, ensuring high conversion. Sulfuric acid serves as an efficient and cost-effective catalyst.

Protocol (100 g Scale):

  • Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add 2-bromo-4-methoxyphenylacetic acid (100 g, 0.408 mol).

  • Reagent Addition: Add methanol (800 mL). Stir the suspension until most of the solid is wetted. Carefully and slowly add concentrated sulfuric acid (11.1 mL, 20.4 g, 0.208 mol) to the stirring mixture. The addition is exothermic and may cause the methanol to warm significantly.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting acid will have a lower Rf value than the product ester. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a 4 L beaker containing 1.5 L of ice-cold water with stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester as an oil or low-melting solid. The product is typically of sufficient purity to proceed to the next step without further purification. Expected yield: ~102-108 g (96-102%).

PART B: Step 2 - Reduction to 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Rationale: The use of a co-solvent system like THF/Methanol can improve the solubility of both the ester and the borohydride reagent. The reaction is performed at a reduced temperature (0-10 °C) to control the rate of reaction, minimize side products, and ensure safety, as the reaction is exothermic. Portion-wise addition of NaBH₄ is critical for managing the exotherm on a large scale.

Protocol (Starting from ~106 g of Crude Ester):

  • Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the crude methyl 2-(2-bromo-4-methoxyphenyl)acetate (~106 g, ~0.408 mol).

  • Solvent Addition: Add methanol (1 L) and THF (1 L) to dissolve the ester.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reducing Agent Addition: Once the solution is cold, begin the portion-wise addition of sodium borohydride (30.9 g, 0.816 mol, 2.0 eq). Crucial: Add the NaBH₄ slowly over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (7:3 Hexane:EtOAc). The final alcohol product will have an Rf value between that of the starting ester and the parent acid.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of acetone (~100 mL) to consume any excess NaBH₄. Then, slowly add water (1 L). Finally, acidify the mixture to pH ~5-6 by the slow addition of 2M HCl. This will hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 800 mL).

  • Washing and Drying: Wash the combined organic layers with water (1 x 1 L) and then brine (1 x 1 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as Toluene/Heptane or by flash column chromatography on silica gel for smaller scales. For large-scale purification, crystallization is the preferred method. Expected yield: 80-90 g (84-94% over two steps).

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=2.0 Hz, 1H), 7.05 (dd, J=8.4, 2.0 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 3.85 (t, J=6.4 Hz, 2H), 3.80 (s, 3H), 3.00 (t, J=6.4 Hz, 2H), 1.75 (br s, 1H, OH).

  • LC-MS: Purity assessment and confirmation of molecular weight (m/z = 232.0/234.0 [M+H]⁺).

  • Appearance: White to off-white solid.

Safety and Handling Precautions

Scaling up chemical synthesis requires stringent adherence to safety protocols. The primary hazards in this procedure are associated with flammable solvents and the reactive nature of sodium borohydride.

ReagentHazardPPE & Handling Precautions
Methanol/THF/EtOAc Highly flammable liquids and vapors. Toxic if ingested or inhaled.Work in a well-ventilated fume hood.[3] Ground all equipment to prevent static discharge. Wear flame-retardant lab coat, safety goggles, and nitrile gloves.
Sulfuric Acid Severe skin and eye burns. Corrosive.Handle with extreme care. Wear chemical-resistant gloves (neoprene or butyl rubber), a face shield, and a lab coat. Add acid to other liquids slowly; never the other way around.
Sodium Borohydride Water-reactive, releasing flammable hydrogen gas. Toxic if swallowed and causes skin/eye burns.[3]Handle in a dry environment, under an inert atmosphere if possible for very large quantities.[4] Store in a tightly sealed container away from moisture.[3] Avoid contact with water and acids during handling and storage.[5] Wear appropriate PPE including gloves and safety goggles.[4]
Quenching Steps Exothermic reactions with significant gas evolution (H₂).All quenching operations must be performed slowly, with efficient stirring and cooling. Ensure adequate ventilation and headspace in the reactor to handle gas evolution.

Emergency Procedures:

  • Skin Contact (NaBH₄): Brush off any solid material, then flush with copious amounts of water for at least 15 minutes.[4][5]

  • Spills (NaBH₄): Do NOT use water. Cover the spill with dry sand, soda ash, or lime and place in a sealed container for disposal.[6]

References

  • University of California, Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium Borohydride. [Link]

  • Ohio State University, Department of Chemistry. (n.d.). Sodium Borohydride SOP. [Link]

  • Manivel, P., & Khan, F. N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. Journal of the Chilean Chemical Society, 54(2), 180-182. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

Sources

Application

Application Note: TLC Monitoring Protocol for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

This Application Note is designed for researchers and drug development professionals. It synthesizes general chromatographic principles with the specific physicochemical properties of 2-(2-Bromo-4-methoxyphenyl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes general chromatographic principles with the specific physicochemical properties of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS: 198630-94-3), a critical intermediate in the synthesis of benzofuran scaffolds and estrogen-receptor modulators.

Executive Summary

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a bifunctional building block containing a primary alcohol and an aryl bromide. It is frequently employed in intramolecular C-O coupling (Ullmann/Buchwald type) to generate 5-methoxy-2,3-dihydrobenzofuran , or used as a nucleophile in substitution reactions.

Effective Thin Layer Chromatography (TLC) monitoring of this molecule requires distinguishing the polar alcohol moiety from lipophilic coupling products or precursors. This protocol establishes a standardized method using a Hexane:Ethyl Acetate gradient and a dual-visualization strategy (UV/Stain) to ensure reaction completion and purity.

Physicochemical Profile & Chromatographic Logic

To design a robust TLC system, we must analyze the molecule's interactions with the stationary phase (Silica Gel).

FeatureChemical MoietyChromatographic Effect
H-Bond Donor Primary Alcohol (-OH)High Retention: Interacts strongly with silanols on silica. Will have lower Rf than esters/ethers.
UV Chromophore Aryl Bromide + MethoxyStrong UV Activity: The conjugated benzene ring (activated by -OMe) absorbs strongly at 254 nm .
Electronic Effect Methoxy Group (-OMe)Stain Active: Electron-donating group activates the ring, making it highly reactive to electrophilic stains like p-Anisaldehyde .
Lipophilicity Bromo- & Ethyl- groupsModulation: Provides sufficient bulk to prevent the molecule from staying at the baseline in organic solvents.
The "Rf Shift" Logic
  • Scenario A: Synthesis of the Alcohol (Reduction):

    • Precursor (Ester/Ketone): Less polar (Higher Rf).

    • Product (Alcohol): More polar (Lower Rf).

    • Precursor (Acid): Very polar (Baseline/Streaking).

  • Scenario B: Reaction of the Alcohol (Cyclization/Protection):

    • Reactant (Alcohol): Polar (Lower Rf).

    • Product (Ether/Protected): Less polar (Higher Rf).

Standardized TLC System

Stationary Phase
  • Type: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Activation: Pre-heating is generally not required unless plates have been exposed to high humidity.

Mobile Phase Optimization

The polarity of the alcohol requires a polar modifier. Pure non-polar solvents will not elute it.

SystemRatio (v/v)Target Rf (Alcohol)Application
Hexane : EtOAc 70 : 30 0.25 – 0.35 Standard Monitoring. Best separation of alcohol from non-polar products.
Hexane : EtOAc 50 : 500.50 – 0.60"Push" system to check for polar impurities or baseline material.
DCM : MeOH 95 : 50.30 – 0.40Alternative if co-elution occurs in Hex/EtOAc.
Visualization Strategy (Dual-Mode)
  • Primary (Non-Destructive): UV Light at 254 nm . The aryl bromide moiety appears as a distinct dark spot against the green fluorescent background.

  • Secondary (Destructive/Diagnostic): p-Anisaldehyde Stain .

    • Why: The electron-rich methoxy-benzene ring reacts to form a colored complex (often violet/blue), distinguishing it from non-aromatic impurities.

    • Protocol: Dip plate, wipe back, heat with heat gun until spots appear.[1]

Step-by-Step Monitoring Protocol

This workflow assumes the monitoring of the Cyclization Reaction (Alcohol


 Dihydrobenzofuran), a common pathway for this scaffold.
Phase 1: Baseline Establishment (T=0)
  • Prepare Standards: Dissolve ~1 mg of pure starting material (SM) in 0.5 mL EtOAc.

  • Spotting: On a single TLC plate, spot three lanes:

    • Lane 1: SM Reference

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (RM)

  • Elution: Run in 30% EtOAc/Hexane .

  • Observation: Confirm SM appears at Rf ~0.3 .

Phase 2: Reaction Monitoring
  • Sampling: Take a 10-20 µL aliquot from the reaction vessel.

  • Mini-Workup (Crucial):

    • Why: If the reaction uses metallic catalysts (Cu/Pd) or strong bases, they can streak or quench fluorescence.

    • Method: Partition the aliquot between 0.5 mL EtOAc and 0.5 mL 1M HCl (or NH4Cl). Spot the organic (top) layer .

  • Elution: Develop in the standard system (30% EtOAc/Hexane).

  • Analysis:

    • Product Appearance: Look for a new, less polar spot (Rf ~0.6–0.7). The loss of the H-bond donor (-OH) significantly increases Rf.

    • SM Disappearance: Monitor the spot at Rf ~0.3.

Phase 3: Visualization & Confirmation
  • UV Check: Circle all dark spots under 254 nm.

  • Stain: Dip in p-Anisaldehyde and heat.

    • Alcohol (SM): typically stains Violet/Dark Blue .

    • Cyclized Product: May stain a different shade (e.g., Red/Pink) or intensity due to electronic changes in the ring.

Data Interpretation & Troubleshooting

Rf Map (30% EtOAc/Hexane)
Compound StateFunctional GroupApprox RfVisualization Notes
Product (Cyclized) Ether (Dihydrobenzofuran)0.65 UV+, Stain+ (Distinct)
Intermediate Tosylate/Mesylate (if used)0.50 UV+, Strong Stain
Starting Material Alcohol 0.30 UV+, Stain (Violet)
Side Product Acid (Oxidation)0.05 Streaks from baseline
Common Issues
  • Problem: Smearing/Streaking of the Alcohol spot.

    • Cause: Acidic residue on the plate or highly concentrated sample.

    • Fix: Add 1% Triethylamine to the mobile phase or dilute the sample further.

  • Problem: Co-elution of Product and SM.

    • Cause: Polarity difference is insufficient.

    • Fix: Switch solvent system to DCM (Dichloromethane) . The selectivity of DCM often separates alcohols from ethers better than Hexane/EtOAc.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for monitoring the reaction progression.

TLC_Monitoring Start Start Reaction (T=0) Sample Take Aliquot & Mini-Workup Start->Sample TLC_Run Run TLC (30% EtOAc/Hex) Sample->TLC_Run UV_Vis Visualize UV (254nm) TLC_Run->UV_Vis Decision Is SM Spot (Rf 0.3) Visible? UV_Vis->Decision Check_Prod Check Product Spot (Rf > 0.6) Decision->Check_Prod No / Faint Continue Continue Reaction Decision->Continue Yes (Strong) Stain Stain (p-Anisaldehyde) Confirm Identity Check_Prod->Stain Stain->Continue Impurity Detected Workup Stop & Workup Stain->Workup Product Confirmed Continue->Sample Wait 30 min

Figure 1: Decision matrix for monitoring the conversion of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11467971, 2-(2-Bromo-4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Ullmann/Buchwald etherification mechanisms relevant to this scaffold).
  • Reich, H. J., & Rigby, J. H. (Eds.).[2][3] (1999). Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley. (Reference for p-Anisaldehyde stain preparation and chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol preparation

Ticket ID: TS-CHEM-8829 Subject: Troubleshooting Low Yield in Aryl Alcohol Preparation Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering low...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-CHEM-8829 Subject: Troubleshooting Low Yield in Aryl Alcohol Preparation Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering low yields in the preparation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol . This specific scaffold presents a "perfect storm" of synthetic challenges: an electron-rich ring (methoxy group), a labile halogen (ortho-bromine), and a steric clash near the reaction center.

The most common causes for failure with this substrate are chemoselectivity issues (loss of bromine) or incomplete hydrolysis of the intermediate boron complex. This guide prioritizes the Borane-Dimethyl Sulfide (BH₃·DMS) reduction route, as it offers superior chemoselectivity over Lithium Aluminum Hydride (LAH).

Module 1: Diagnostic Analysis (The "Why")

Before altering your protocol, identify the specific failure mode using the table below.

SymptomProbable CauseMechanism of Failure
Yield < 30%, Viscous Oil Boron Sequestration Borane forms a stable trialkoxyborane complex. If not vigorously hydrolyzed with MeOH/Acid, the product remains trapped in the aqueous phase or as a non-distillable polymer.
Product lacks Bromine Hydrodehalogenation If LAH was used: The hydride attacked the Ar-Br bond (radical or

mechanism). If NaBH₄ was used with transition metals: Catalytic hydrogenolysis occurred.
No Reaction / SM Recovery Reagent Decomposition

is notoriously unstable. If the bottle was opened previously, the active hydride concentration may be negligible.
Emulsion during Workup Aluminum Hydroxides If LAH was used: Formation of gelatinous

trapped the product.
Module 2: The Corrective Protocol (The "How")

Recommendation: Switch to a Borane-Dimethyl Sulfide (BH₃·DMS) reduction.

  • Why: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate but is inert toward the aryl bromide. LAH is nucleophilic and risks attacking the bromine.

Optimized Procedure

Reagents:

  • Substrate: 2-(2-bromo-4-methoxyphenyl)acetic acid (1.0 equiv)

  • Reagent:

    
     (2.0 M in THF, 1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

  • Quench: Methanol (excess)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen. Add the carboxylic acid substrate and anhydrous THF. Cool to 0°C.

  • Addition: Add

    
     dropwise via syringe. Note: Evolution of hydrogen gas will occur.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours. Monitor by TLC (stain with PMA or KMnO₄; UV may be misleading due to similar chromophores).

  • The Critical Quench (The "Fix"):

    • Cool back to 0°C.

    • Slowly add Methanol (MeOH) until bubbling ceases.

    • VITAL STEP: Add an additional volume of MeOH equal to the reaction volume. Heat the mixture to reflux for 1 hour.

    • Explanation: This converts the stable product-borane complex into volatile trimethyl borate (

      
      ) and the free alcohol.
      
  • Workup: Concentrate in vacuo. Co-evaporate with MeOH two more times to remove all traces of boron. Partition the residue between EtOAc and sat.

    
    . Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.
Module 3: Troubleshooting FAQs

Q: I used LAH and my NMR shows the ethyl chain but no bromine. What happened? A: You experienced Lithium-Halogen Exchange . The ortho-bromine is particularly susceptible to attack by strong nucleophiles like LAH. The resulting aryl anion protonates during workup, replacing -Br with -H. Solution: Use Borane (electrophilic) or convert the acid to an ester and reduce with


.

Q: I used Borane, but my crude mass is higher than theoretical, and it's a sticky gum. A: You have isolated the Monoalkyl Borate Ester . The alcohol oxygen is still bonded to boron.

  • Fix: Dissolve the gum in MeOH, add a catalytic amount of acetic acid, and reflux for 30 minutes. Concentrate and repeat. This drives the equilibrium toward the free alcohol and volatile

    
    .
    

Q: Can I use NaBH₄ instead? A: Not directly on the carboxylic acid.


 is not strong enough.
  • Alternative: You can generate "Borane in situ" by adding Iodine (

    
    ) to a mixture of the acid and 
    
    
    
    in THF. This is often safer and cheaper than purchasing
    
    
    .
Module 4: Visualization & Logic
Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckReagent Which Reagent Used? Start->CheckReagent LAH_Path Lithium Aluminum Hydride (LAH) CheckReagent->LAH_Path Borane_Path Borane (BH3) CheckReagent->Borane_Path CheckBr Is Bromine Present in Product? LAH_Path->CheckBr CheckState Is Product a Sticky Gum/Oil? Borane_Path->CheckState Debrom Issue: Hydrodehalogenation (Side Reaction) CheckBr->Debrom No SolutionLAH Switch to Borane Protocol CheckBr->SolutionLAH Yes (Low Yield) Debrom->SolutionLAH Complex Issue: Boron-Product Complex (Incomplete Hydrolysis) CheckState->Complex Yes SolutionBorane Perform MeOH Reflux/Co-evaporation CheckState->SolutionBorane No (Low Yield) Complex->SolutionBorane

Caption: Decision logic for identifying the root cause of low yield based on reagent selection and product characteristics.

Figure 2: Borane Reduction Pathway & Trap

Mechanism Acid Start: Aryl-Acetic Acid Coordination Intermediate: Triacyloxyborane Acid->Coordination + BH3 Reduction Reduction Step (Hydride Transfer) Coordination->Reduction Stuck TRAP: Borate Ester Complex Reduction->Stuck Forms Stable Polymer Quench MeOH Reflux (Critical Step) Stuck->Quench Hydrolysis Product Final: Aryl-Ethanol + B(OMe)3 (Volatile) Quench->Product

Caption: The reaction pathway highlights the "Trap" stage where yield is often lost if the Methanol quench is insufficient.

References
  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Procedure for the Conversion of Carboxylic Acids to the Corresponding Alcohols.[1][2][3][4] The Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Reductions).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-4-methoxyphenylacetic acid.[5][6]

Sources

Optimization

Preventing E2 elimination side reactions in synthesis

Introduction: The Challenge of the E2 Side Reaction In organic synthesis, the bimolecular elimination (E2) reaction is a common and powerful method for creating alkenes. However, it is also a frequent and troublesome sid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the E2 Side Reaction

In organic synthesis, the bimolecular elimination (E2) reaction is a common and powerful method for creating alkenes. However, it is also a frequent and troublesome side reaction that competes directly with the bimolecular nucleophilic substitution (SN2) pathway.[1][2] Both reactions are concerted, single-step processes, but their outcomes are fundamentally different: substitution provides a new functional group at the alpha-carbon, while elimination results in a double bond.[3][4] For researchers in drug development and complex molecule synthesis, unwanted elimination reduces the yield of the desired substitution product and complicates purification.

This guide provides a comprehensive troubleshooting framework to help you diagnose and control unwanted E2 reactions. We will explore the mechanistic underpinnings of the SN2/E2 competition and provide actionable, field-proven strategies to steer your reactions toward the desired substitution outcome.

Troubleshooting Guide: Common Experimental Issues
Q1: My reaction with a primary alkyl halide is yielding a significant amount of elimination product. This should be a straightforward SN2 reaction. What's going wrong?

A1: Root Cause Analysis & Corrective Actions

While primary alkyl halides strongly favor the SN2 pathway due to minimal steric hindrance at the reaction center, significant E2 elimination can still occur under specific conditions.[5][6] The issue almost always lies with your choice of base/nucleophile and the reaction temperature.

Core Problem: You are likely using a reagent that is too basic or too sterically hindered, or the reaction temperature is too high.

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile:

    • Issue: Using a strong, bulky base like potassium t-butoxide (KOtBu) will force elimination even on a primary substrate.[7] Similarly, strong, non-bulky bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can still induce E2, especially if the substrate has some steric hindrance nearby.[6]

    • Solution: Switch to a good nucleophile that is a weak base .[8] This is the most critical change you can make. Excellent choices include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[5] These species are highly nucleophilic but have conjugate acids with low pKa values, making them poor bases.

  • Reduce the Reaction Temperature:

    • Issue: Elimination reactions have a higher activation energy than substitution reactions and result in a greater increase in entropy.[9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (-TΔS) more favorable, thus favoring elimination.[9][11]

    • Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. If the reaction is sluggish, warm it gently, but avoid high heat or prolonged refluxing if elimination is a problem.[12]

  • Choose the Right Solvent:

    • Issue: While less impactful than the nucleophile or temperature, the solvent matters.

    • Solution: Use a polar aprotic solvent such as acetone, DMF, or DMSO.[4][8] These solvents solvate the counter-ion of your nucleophile but leave the nucleophilic anion "naked" and highly reactive, which boosts the rate of the SN2 reaction.[4]

Q2: I'm attempting an SN2 reaction on a secondary alkyl halide, but E2 is the major pathway. How can I tip the balance in favor of substitution?

A2: Navigating the Competitive Landscape of Secondary Substrates

Secondary alkyl halides are the classic battleground for SN2 versus E2 competition.[5][6] The substrate is sterically hindered enough to slow down SN2, but accessible enough for elimination to be a major pathway. Success here requires a multi-faceted approach.

Decision Workflow for Secondary Halides

G sub Secondary Alkyl Halide nuc Evaluate Nucleophile / Base sub->nuc strong_base Strong & / or Bulky Base? (e.g., RO⁻, OH⁻, KOtBu) nuc->strong_base Yes weak_base Good Nucleophile & Weak Base? (e.g., I⁻, N₃⁻, CN⁻, RS⁻) nuc->weak_base No temp Evaluate Temperature high_temp High Temp? (> 50°C / Reflux) temp->high_temp Yes low_temp Low Temp? (0°C - RT) temp->low_temp No solv Evaluate Solvent protic Polar Protic? (e.g., EtOH, H₂O) solv->protic Yes aprotic Polar Aprotic? (e.g., Acetone, DMSO) solv->aprotic No e2_favored E2 Favored strong_base->e2_favored weak_base->temp high_temp->e2_favored low_temp->solv protic->e2_favored sn2_favored SN2 Favored aprotic->sn2_favored G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Nu: Nu: C_alpha R-CαH₂-X Nu:->C_alpha Attacks α-carbon product_sn2 R-CαH₂-Nu + X⁻ C_alpha->product_sn2 B: B: H_beta B:->H_beta Attacks β-hydrogen C_beta R-CβH₂-CαH₂-X C_beta->H_beta product_e2 R-CH=CH₂ + B-H + X⁻ C_beta->product_e2 Start Substrate + Base/Nucleophile Start->Nu: Start->B:

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Experimental Protocols
Protocol 1: General Procedure for Maximizing SN2 on a Primary Alkyl Halide

This protocol is designed to minimize E2 elimination when performing a substitution on a primary alkyl halide.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF). [8]2. Nucleophile Selection & Addition: Select a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide, sodium azide). Add 1.1 to 1.5 equivalents of the nucleophile to the reaction mixture. [8]3. Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature). Use a cooling bath if necessary. Avoid heating unless the reaction fails to proceed. [8]4. Monitoring: Monitor the reaction's progress using an appropriate method (e.g., TLC, GC-MS).

  • Workup & Purification: Once the starting material is consumed, quench the reaction mixture (e.g., with water) and extract the product using an appropriate organic solvent. Purify the product as needed (e.g., by column chromatography).

References
  • Study.com. (n.d.). E2 Reaction, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Elimination reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved from [Link]

  • Schaller, C. (n.d.). 12.2. Elimination Reactions: E2 Reactions. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]

  • Hamlin, T. A., et al. (2019). How Solvation Influences the SN2 versus E2 Competition. ChemPhysChem. Retrieved from [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Pharmd Guru. (2025, November 15). 13. E2 VERSUS E1, ELIMINATION VERSUS SUBSTITUTION. Retrieved from [Link]

  • Video Summarizer. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Retrieved from [Link]

  • SparkNotes. (n.d.). SN2 vs. E2. Retrieved from [Link]

  • Chem LibreTexts. (2020, May 30). 7.13: Characteristics of the E2 Reaction. Retrieved from [Link]

  • Chem LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Hamlin, T. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Retrieved from [Link]

  • Filo. (2025, December 6). What is bulky base and give an example in chemistry? Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Retrieved from [Link]

  • van der Heijden, K. A., et al. (2014). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. PMC. Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 2). Why is a strong base needed for an E2 reaction and not a an E1 reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Quora. (2015, December 11). Why do polar aprotic solvents favour SN2 but not E2? Retrieved from [Link]

  • Dummies. (2016, March 26). How E2 Elimination Reactions Occur. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Dewar, M. J. S., & Yuan, Y. C. (1990). AMl studies of E2 reactions. 1. Mechanism and leaving group effects. Journal of the American Chemical Society. Retrieved from [Link]

  • Hansen, T., et al. (2018). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal. Retrieved from [Link]

  • Chad's Prep. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]

  • LibreTexts. (2023). 8.6. Assessing SN1, SN2, E1, E2: Which will happen? In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2020, July 1). 8.5: Elimination reactions. Retrieved from [Link]

  • Chemistry Steps. (2020, December 23). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in Scaling Up 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Synthesis

Answering the user's request. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol from the bench to a larger s...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol from the bench to a larger scale. We will address common challenges, provide troubleshooting advice, and detail validated protocols to ensure a safe, efficient, and scalable process.

Overview of Synthetic Strategies

The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, a valuable intermediate in pharmaceutical development, is typically approached via two primary routes. The choice of route often depends on available equipment, safety infrastructure, and cost considerations at scale.

  • Route A: Two-Step Synthesis via Ketone Intermediate. This is often the preferred route for scale-up due to its more manageable safety profile. It involves the α-bromination of a commercially available acetophenone followed by the selective reduction of the resulting ketone.

  • Route B: Grignard Reaction with Ethylene Oxide. This route offers a more direct approach but involves the formation of a sensitive organometallic reagent and the use of ethylene oxide, a hazardous gas, presenting significant scale-up challenges.[1]

This guide will address the most pressing technical questions for both routes.

Visualized Workflow: Preferred Synthesis Route (Route A)

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Ketone Reduction cluster_2 Purification A 4'-Methoxyacetophenone B 2-Bromo-4'-methoxyacetophenone A->B  Brominating Agent (e.g., CuBr2, NBS) C 2-Bromo-4'-methoxyacetophenone D 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (Target Product) C->D  Reducing Agent (e.g., NaBH4) E Crude Product F Purified Product E->F  Aqueous Workup  Chromatography / Recrystallization

Caption: General workflow for the two-step synthesis of the target alcohol.

Part 1: Troubleshooting Route A - Ketone Reduction Pathway

This route is generally favored for its operational simplicity and avoidance of highly toxic gases. However, challenges in selectivity and purification can arise during scale-up.

Section 1.1: α-Bromination of 4'-Methoxyacetophenone

Question 1: My bromination reaction is producing significant amounts of di-brominated and ring-brominated impurities. How can I improve the selectivity for the desired 2-Bromo-4'-methoxyacetophenone?

Answer: This is a classic selectivity problem. The methoxy group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.[2] Using elemental bromine (Br₂) can lead to aggressive, difficult-to-control reactions, resulting in over-bromination on both the α-carbon and the aromatic ring.

Core Issue & Scientific Rationale: The key is to control the electrophilicity of the bromine source and the reaction kinetics.

  • Aromatic Bromination: The activated ring can react with Br₂, leading to impurities like 2,3-dibromo-1-(4-methoxyphenyl)ethanone.

  • Di-bromination: The initial product can be further brominated at the α-position to yield 2,2-dibromo-1-(4-methoxyphenyl)ethanone.

Solutions & Recommendations:

  • Change the Brominating Agent: Move away from liquid bromine. Milder, solid-based reagents provide superior control.

    • Copper(II) Bromide (CuBr₂): This is an excellent choice for scale-up. It acts as a source of electrophilic bromine via in-situ generation, leading to cleaner reactions.[3][4] The reaction is often refluxed in a solvent like ethyl acetate.

    • N-Bromosuccinimide (NBS): Another effective solid reagent, often used with a radical initiator or acid catalyst. Ultrasound-assisted bromination with NBS in aqueous media has been reported to be rapid and high-yielding.[5]

  • Strict Temperature Control: Over-bromination is highly temperature-dependent. Adding the brominating agent portion-wise at a controlled temperature (e.g., maintaining reflux without a sharp exotherm) is critical.[2]

Table 1: Comparison of Brominating Agents for 4'-Methoxyacetophenone

ReagentPhaseTypical SolventKey AdvantagesKey Disadvantages
Bromine (Br₂) ** LiquidMethanol, Acetic AcidInexpensiveCorrosive, toxic, low selectivity, strong exotherm potential.[4]
Copper(II) Bromide (CuBr₂) **SolidEthyl Acetate, ChloroformHigh selectivity, easier handling, byproduct (CuBr) is easily filtered.[3][4]Stoichiometric copper waste.
N-Bromosuccinimide (NBS) SolidAcetonitrile, Water/PEGHigh selectivity, easy to handle.[5]Can be more expensive, requires careful control of initiation.

Validated Protocol: Selective α-Bromination using CuBr₂ [3]

  • Setup: Equip a suitably sized reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge the reactor with 4'-methoxyacetophenone (1.0 eq) and ethyl acetate as the solvent.

  • Addition: Add Copper(II) Bromide (2.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture. The solid copper(I) bromide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-4'-methoxyacetophenone can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3][4]

Section 1.2: Selective Ketone Reduction

Question 2: During the reduction of 2-bromo-4'-methoxyacetophenone, I am observing a significant amount of the debrominated byproduct (4-methoxy-phenylethanol). How can I prevent this?

Answer: The loss of the bromine atom (hydrodebromination) is a common side reaction during the reduction of α-haloketones. This occurs when the reducing agent attacks the C-Br bond in addition to the carbonyl group. This is particularly problematic with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Solutions & Recommendations:

  • Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is highly selective for the carbonyl group under controlled conditions and is significantly safer and easier to handle than LiAlH₄.

  • Control the Temperature: The reduction should be carried out at a low temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. This minimizes the kinetic energy available for the less favorable C-Br bond reduction.

  • Slow Reagent Addition: Add the NaBH₄ portion-wise over time. This keeps the instantaneous concentration of the hydride low, favoring the more reactive carbonyl site and helping to control the exotherm.

Table 2: Comparison of Reducing Agents

ReagentTypical SolventTemperatureWorkupSafety & HandlingSelectivity
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to RTAcidic quench (e.g., dilute HCl)Reacts with water/alcohols to produce H₂ gas, but manageable.High selectivity for carbonyl over C-Br bond.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Ether0°CCareful, sequential quench (e.g., Fieser workup)Pyrophoric, reacts violently with water. Requires inert atmosphere.Highly reactive, significant risk of debromination.

Validated Protocol: Selective Reduction using NaBH₄

  • Setup: In an appropriately sized reactor, dissolve the 2-bromo-4'-methoxyacetophenone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition: Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quench: Carefully and slowly quench the reaction by adding dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. The final product can be purified by column chromatography.

Part 2: Troubleshooting Route B - Grignard Pathway

This route is elegant but carries significant operational risks during scale-up. Success hinges on meticulous control over the reaction environment.

Question 3: I am struggling with inconsistent initiation and low yields in my Grignard reagent formation. What are the most common points of failure?

Answer: Grignard reagent formation is notoriously sensitive. The primary cause of failure is the passivation of the magnesium surface by an oxide layer (MgO) and the presence of moisture, which quenches the highly basic reagent as it forms.[6][7][8]

Core Issues & Scientific Rationale:

  • Magnesium Passivation: The MgO layer prevents the organic halide from reaching the reactive Mg(0) surface.[6][7]

  • Moisture: Grignard reagents are strong bases and react instantly with protic sources like water.[8]

  • Side Reaction (Wurtz Coupling): The formed Grignard reagent can react with unreacted aryl halide to form a biphenyl dimer, a common impurity that consumes starting material.

Solutions & Recommendations:

  • Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous grade and stored over molecular sieves.[6][9]

  • Magnesium Activation: The oxide layer must be disrupted.

    • Mechanical: Vigorously stir the magnesium turnings to grind them against each other.

    • Chemical: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[7][10] These activators chemically clean the magnesium surface.

  • Initiation: Add a small amount of the aryl bromide to the activated magnesium first. Wait for a visual cue of initiation (slight turbidity, gentle bubbling, or a mild exotherm) before beginning the slow, dropwise addition of the remaining halide solution.

  • Minimizing Wurtz Coupling: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the halide in the presence of an excess of magnesium, favoring Grignard formation over the coupling side reaction.

Visualized Mechanism: Grignard Formation & Key Side Reaction

G cluster_main Desired Reaction: Grignard Formation cluster_side Side Reaction: Wurtz Coupling ArBr Ar-Br ArMgBr Ar-MgBr (Grignard Reagent) ArBr->ArMgBr Mg Mg(0) Mg->ArMgBr ArMgBr_side Ar-MgBr ArAr Ar-Ar (Biphenyl Impurity) ArMgBr_side->ArAr ArBr_side Ar-Br ArBr_side->ArAr

Caption: Competing pathways during Grignard reagent synthesis.

References

  • BenchChem. (2025). Synthesis of the Ethanol (B145695) Side Chain.
  • RSC Publishing. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Unknown. (n.d.). Grignard Reaction.
  • MDPI. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Wiley Online Library. (2025). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis.
  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • Metlin. (2023). What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4'-methoxyacetophenone.
  • NIH National Center for Biotechnology Information. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique.
  • BenchChem. (2025). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • NIH National Center for Biotechnology Information. (2023). Complete biosynthesis of the phenylethanoid glycoside verbascoside.
  • Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[11][12]-thiazepin-3(2H)-one. Available at:

  • Sigma-Aldrich. (n.d.). 2-Bromo-4'-methoxyacetophenone 97%.
  • NIH National Center for Biotechnology Information. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents.
  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones using N-Bromosuccinimide under Ultrasonic Irradiation.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Synthesis

Welcome to the technical support center for the analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential byproducts in the synthesis of this compound using mass spectrometry (MS). We will delve into common issues encountered during synthesis, focusing on a prevalent synthetic route: the reduction of methyl 2-bromo-4-methoxyphenylacetate.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have when interpreting your mass spectrometry data.

Q1: My MS spectrum shows the expected molecular ion for my product at m/z 230/232, but I also see a significant signal at m/z 258/260. What is this impurity?

A1: The signal at m/z 258/260, exhibiting the characteristic 1:1 isotopic pattern for bromine, is almost certainly the unreacted starting material, methyl 2-bromo-4-methoxyphenylacetate .

Causality: The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is commonly achieved by the reduction of the corresponding ester. This transformation involves the addition of two hydride equivalents. If the reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry) are insufficient, the reduction will be incomplete, leaving behind the starting ester. Reducing agents like sodium borohydride (NaBH₄) are known to be slow in reducing esters, which can often lead to incomplete conversion.[1][2][3] Even with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), suboptimal conditions can result in residual starting material.[4][5]

MS Confirmation: The mass difference between your product (C₉H₁₁BrO₂) and this byproduct (C₁₀H₁₁BrO₃) is 28.0 Da. This corresponds to the replacement of two hydrogen atoms on the ethyl group with a carbonyl group (CO), which is consistent with an ester vs. an alcohol. Furthermore, the fragmentation patterns will be distinct but share a common key fragment.

  • Product (Alcohol) Fragmentation: Expect a prominent fragment at m/z 199/201 , corresponding to the benzylic cation formed by the loss of the •CH₂OH group.

  • Byproduct (Ester) Fragmentation: Expect a prominent fragment at m/z 199/201 , corresponding to the same benzylic cation formed by the loss of the •COOCH₃ group.

The presence of this common fragment is strong evidence that the impurity is structurally related and differs at the functional group being reduced.

Q2: My analysis detected a peak at m/z 152, which lacks the bromine isotope pattern. What is this byproduct?

A2: A peak at m/z 152 strongly suggests the presence of 2-(4-methoxyphenyl)ethan-1-ol . This is a hydrodehalogenation (or debromination) byproduct.

Causality: Powerful hydride-based reducing agents, particularly LiAlH₄, are capable of reducing alkyl halides to alkanes.[4] In this case, the hydride can displace the bromine atom on the aromatic ring, replacing it with a hydrogen atom. This side reaction is favored by elevated temperatures or prolonged reaction times.

MS Confirmation: The absence of the Br isotopic pattern is the primary indicator. The molecular weight of 152.08 Da matches the formula C₉H₁₂O₂. The fragmentation pattern for this compound is also highly characteristic. You should observe a very strong peak at m/z 121 , which corresponds to the stable 4-methoxybenzyl cation formed by cleavage of the C-C bond adjacent to the ring. This fragment is a classic indicator for compounds containing a 4-methoxyphenethyl moiety.[6]

Q3: My LC-MS chromatogram shows a second peak with the same mass as my target product (m/z 230/232), but it elutes at a different retention time. What could this be?

A3: This is likely a positional isomer of your target compound, such as 2-(3-Bromo-4-methoxyphenyl)ethan-1-ol .

Causality: This type of impurity typically originates from the starting materials. The bromination of 4-methoxyphenylacetic acid to create the precursor ester is not always perfectly regioselective. While the 2-position (ortho to the activating methoxy group and the acetic acid side chain) is the target, some bromination can occur at the 3-position.[7] This isomeric impurity in the starting material will then be carried through the reduction step to yield the corresponding isomeric alcohol.

MS Confirmation: Since positional isomers have the same molecular formula and mass, standard mass spectrometry will not differentiate them based on the molecular ion.

  • LC Separation: The difference in polarity due to the bromine's position will often allow for separation by liquid chromatography, as you observed.

  • Fragmentation (MS/MS): While the EI-MS fragmentation patterns might be very similar, tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragment ion intensities.

  • Definitive Identification: The most reliable method for confirmation is to acquire a pure standard of the suspected isomer and compare its retention time and mass spectrum.

Q4: I have several other unexpected low-intensity signals in my spectrum. What is a systematic approach to identifying them?

A4: A systematic approach is crucial for identifying unknown peaks. The workflow below outlines a logical sequence of steps to characterize these signals.

Troubleshooting Workflow for Unknown Peaks

MS_Troubleshooting_Workflow start Start: Unexpected Peak(s) Observed check_blank 1. Analyze a Blank Run (Solvent/System Blank) start->check_blank is_contaminant Is the peak present in the blank? check_blank->is_contaminant contaminant Identify as System Contaminant or Carryover. Clean the system. is_contaminant->contaminant  Yes check_cal 2. Verify Mass Calibration Is mass accuracy within tolerance? is_contaminant->check_cal No   recalibrate Recalibrate Mass Spectrometer check_cal->recalibrate No no_cal_issue Mass accuracy is acceptable check_cal->no_cal_issue Yes check_isotope 3. Examine Isotope Pattern Does it show a Br (1:1) or Cl (3:1) pattern? no_cal_issue->check_isotope is_halogenated Halogenated? check_isotope->is_halogenated propose_halogen_struct Propose structures containing Br/Cl. Consider dibromination (e.g., M+4 peak). is_halogenated->propose_halogen_struct Yes mass_diff 4. Calculate Mass Differences (Relative to Target or Starting Material) is_halogenated->mass_diff No propose_halogen_struct->mass_diff known_loss Is it a known neutral loss? (e.g., -18 for H₂O, -28 for CO, -31 for OCH₃, -45 for COOH) mass_diff->known_loss propose_fragment Hypothesize structure based on fragmentation or side reaction (e.g., intermediate aldehyde). known_loss->propose_fragment Yes db_search 5. Search Database (e.g., NIST) with accurate mass and/or fragmentation pattern. known_loss->db_search No propose_fragment->db_search identified Structure Tentatively Identified db_search->identified

Caption: A systematic workflow for identifying unknown peaks in MS data.

Data Summary & Key Diagnostic Ions

The following table summarizes the expected molecular ions and key fragments for the target compound and its most probable byproducts.

Compound NameMolecular FormulaMolecular Weight (m/z)Key Diagnostic Fragment(s) (m/z)
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (Target) C₉H₁₁BrO₂230.0 / 232.0199/201 (Loss of •CH₂OH), 212/214 (Loss of H₂O)
Methyl 2-bromo-4-methoxyphenylacetateC₁₀H₁₁BrO₃258.0 / 260.0199/201 (Loss of •COOCH₃), 227/229 (Loss of •OCH₃)
2-(4-methoxyphenyl)ethan-1-olC₉H₁₂O₂152.1121 (4-methoxybenzyl cation), 134 (Loss of H₂O)
2-(3-Bromo-4-methoxyphenyl)ethan-1-olC₉H₁₁BrO₂230.0 / 232.0Likely similar to target; fragmentation may show minor intensity differences. Requires chromatographic separation for distinction.
2-(2-Bromo-4-methoxyphenyl)acetaldehydeC₉H₉BrO₂228.0 / 230.0199/201 (Loss of •CHO)

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS/LC-MS Analysis

This protocol ensures that your sample is properly prepared for analysis, minimizing contamination and matrix effects.

  • Quench and Work-up: Ensure the synthesis reaction is fully quenched and worked up according to your synthetic protocol to remove reactive reagents.

  • Solvent Selection: Dissolve a small amount (approx. 1 mg) of the crude or purified reaction mixture in 1 mL of a high-purity solvent.

    • For GC-MS: Use a volatile solvent compatible with your column (e.g., Dichloromethane, Ethyl Acetate).

    • For LC-MS: Use a solvent mixture that is compatible with the mobile phase (e.g., Acetonitrile/Water or Methanol/Water).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter (PTFE for organic solvents, Nylon for aqueous/polar solvents) into a clean autosampler vial. This removes particulate matter that could clog the instrument.[8]

  • Dilution: If the initial signal is too intense (causing detector saturation), perform a serial dilution (e.g., 1:10 or 1:100) until the major peaks are within the detector's linear range.[9]

  • Blank Preparation: Prepare a vial containing only the final solvent used for dilution to run as a system blank.

Protocol 2: Recommended Mass Spectrometry Parameters

These are starting parameters for a typical GC-MS or LC-MS system. Optimization may be required.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injector: 250 °C, Split mode (e.g., 20:1)

  • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial: 100 °C, hold 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 30% B, hold 1 min

    • Linear ramp to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to 30% B and re-equilibrate for 3 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100 - 500

Visualizing Synthetic Pathways and Fragmentation

Understanding the origin of byproducts and their fragmentation is key to confident identification.

Synthetic Pathway and Potential Byproducts

Synthesis_and_Byproducts cluster_byproducts Potential Byproducts SM Methyl 2-bromo-4- methoxyphenylacetate (m/z 258/260) Reagent Reduction (e.g., LiAlH₄) SM->Reagent Desired Path B3 Isomeric Impurity (From Isomeric SM) (m/z 230/232) SM->B3 Impurity in SM Product Target Product 2-(2-Bromo-4-methoxy- phenyl)ethan-1-ol (m/z 230/232) Reagent->Product B1 Incomplete Reduction (Unreacted SM) (m/z 258/260) Reagent->B1 Side Path 1 B2 Debromination 2-(4-methoxyphenyl)- ethan-1-ol (m/z 152) Reagent->B2 Side Path 2

Caption: Assumed synthesis of the target product and origins of common byproducts.

Comparative Fragmentation Pathway

Fragmentation_Pathway cluster_product Target Product Fragmentation cluster_byproduct Unreacted Ester Fragmentation common_frag Benzylic Cation (m/z 199/201) product_ion Molecular Ion [C₉H₁₁BrO₂]⁺• (m/z 230/232) product_loss - •CH₂OH (31 Da) product_loss->common_frag byproduct_ion Molecular Ion [C₁₀H₁₁BrO₃]⁺• (m/z 258/260) byproduct_loss - •COOCH₃ (59 Da) byproduct_loss->common_frag

Caption: The target alcohol and unreacted ester share a common, diagnostic fragment ion.

References

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • BYJU'S. Lithium aluminium hydride. BYJU'S. [Link]

  • Hunt, I. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Organic Chemistry. Sodium Borohydride. organic-chemistry.org. [Link]

  • OrgoSolver. Aldehyde/Ketone to Alcohol (NaBH4, MeOH). OrgoSolver. [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

  • Guzei, I. A., & Spencer, L. C. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o406. [Link]

Sources

Troubleshooting

Optimizing base selection for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol synthesis

Technical Support Center: Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Strategic Overview: The "Base Dilemma" in Aryl-Ethanol Synthesis Synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol requires navigating a delic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Strategic Overview: The "Base Dilemma" in Aryl-Ethanol Synthesis

Synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol requires navigating a delicate balance between electronic deactivation and steric hindrance. The molecule features two critical substituents on the phenyl ring that dictate your choice of base:

  • 4-Methoxy Group (Para-EDG): Electron-donating. It deactivates the ring towards nucleophilic attack (relevant if using SNAr routes) but stabilizes benzylic cations. In aldehyde condensation (Henry reaction), it reduces the electrophilicity of the carbonyl carbon.

  • 2-Bromo Group (Ortho-EWG/Steric): Provides significant steric bulk ortho to the reaction site. It is also susceptible to lithium-halogen exchange, strictly prohibiting the use of alkyl-lithium bases (e.g., n-BuLi) if the bromine moiety must be preserved.

This guide focuses on the two most robust synthetic pathways where base selection is the yield-limiting variable: Malonic Ester Alkylation (Classical C-C bond formation) and the Henry (Nitroaldol) Reaction .

Critical Protocol A: Malonic Ester Synthesis Route

Best for: Large-scale production, high purity requirements.

This route involves the alkylation of diethyl malonate with 2-bromo-4-methoxybenzyl bromide, followed by decarboxylation and reduction.

The Base Selection Matrix
Base CandidatepKa (Conj. Acid)SuitabilityTechnical Notes
Sodium Ethoxide (NaOEt) 16High The industry standard. Matches the ester leaving group (preventing transesterification). Strong enough to deprotonate malonate quantitatively.
Potassium Carbonate (K₂CO₃) 10.3Medium Useful for "soft" alkylation conditions in acetone/DMF. Slower reaction but fewer side products. Recommended if the benzyl bromide is unstable.
Sodium Hydride (NaH) 35High (Risk) Very fast, irreversible deprotonation. Risk: Can cause O-alkylation or elimination of the benzyl bromide if not strictly controlled.
LDA / n-BuLi 35-50PROHIBITED Will cause Lithium-Halogen exchange at the 2-Br position, destroying the core scaffold.
Optimized Protocol: NaOEt-Mediated Alkylation

Objective: Synthesize Diethyl 2-(2-bromo-4-methoxybenzyl)malonate.

  • Preparation of Ethoxide:

    • Charge a dry reactor with anhydrous Ethanol (10 V).

    • Add Sodium metal (1.1 eq) in small portions under N₂ flow. Maintain temp < 40°C. Stir until fully dissolved.

    • Why: Generating fresh alkoxide is superior to commercial solutions which often contain hydroxide impurities (leading to premature hydrolysis).

  • Enolate Formation:

    • Cool to 0–5°C.[1]

    • Add Diethyl Malonate (1.2 eq) dropwise.

    • Stir for 30 min. The solution will remain clear or turn slightly turbid.

  • Alkylation (The Critical Step):

    • Dissolve 2-bromo-4-methoxybenzyl bromide (1.0 eq) in Ethanol (2 V).

    • Add the benzyl bromide solution to the enolate dropwise over 1 hour.

    • Crucial Control: Maintain temperature at 0–5°C during addition.[1] The ortho-bromo group provides steric hindrance; rapid addition at high temps promotes dialkylation or polymerization.

    • Allow to warm to RT and reflux for 4 hours.

  • Workup:

    • Rotary evaporate ethanol. Resuspend residue in Water/EtOAc.

    • Acidify slightly with 1M HCl (prevents emulsion). Extract, dry (Na₂SO₄), and concentrate.[2]

Yield Target: >85% Key QC Parameter: 1H NMR should show a triplet at ~3.6 ppm (methine proton of the mono-alkylated malonate). Absence of singlet (dialkylated).

Critical Protocol B: Henry Reaction (Nitroaldol) Route

Best for: Atom economy, fewer steps.

Reaction: 2-Bromo-4-methoxybenzaldehyde + Nitromethane


Nitrostyrene 

Reduction .
The Base Selection Matrix
Base CandidateTypeSuitabilityTechnical Notes
Ammonium Acetate (NH₄OAc) Buffer saltOptimal Acts as a dual acid-base catalyst. Promotes condensation while suppressing Cannizzaro disproportionation.
Sodium Hydroxide (NaOH) Strong InorganicLow Often causes polymerization of the nitrostyrene product. Can degrade the aldehyde via Cannizzaro reaction.
DBU / TMG Organic SuperbaseMedium High yields but expensive. Hard to remove traces from the product, which can poison hydrogenation catalysts downstream.
Optimized Protocol: NH₄OAc-Mediated Condensation

Objective: Synthesize 2-bromo-4-methoxy-β-nitrostyrene.

  • Setup:

    • Charge 2-bromo-4-methoxybenzaldehyde (1.0 eq) into Glacial Acetic Acid (5 V).

    • Add Nitromethane (5.0 eq). Excess is required as it acts as both solvent and reactant.

    • Add Ammonium Acetate (0.4 eq).

  • Reaction:

    • Heat to 80°C. Monitor by TLC/HPLC.

    • Mechanistic Insight: The para-methoxy group makes the aldehyde carbonyl less electrophilic. Standard room-temp Henry conditions (using NaOH/MeOH) will likely stall. The acidic buffer system (AcOH/NH₄OAc) activates the carbonyl (via protonation) and deprotonates the nitromethane.

  • Workup:

    • Cool to RT. The product often crystallizes directly as yellow needles.

    • If not, pour into ice water. Filter the precipitate.[3][4]

    • Recrystallize from Ethanol/Acetic Acid.

Yield Target: >80% Key QC Parameter: Bright yellow solid. Melting point sharp.

Troubleshooting Guide & FAQs

Q1: In the Malonate route, I am seeing significant dialkylation (two benzyl groups on one malonate). Why?

  • Cause: The ratio of Base:Malonate is incorrect, or the addition mode is wrong.

  • Fix: Ensure you use 1.2 to 1.5 equivalents of Diethyl Malonate relative to the Benzyl Bromide. The excess malonate ensures that the incoming alkyl halide statistically encounters a mono-anion, not an already-alkylated anion. Also, ensure the alkyl halide is added to the enolate, not vice-versa.

Q2: My Henry reaction yield is low (<40%), and I see unreacted aldehyde.

  • Cause: The para-methoxy group deactivates the aldehyde.

  • Fix: Switch from a simple base (NaOH) to the Ammonium Acetate/Acetic Acid system and increase temperature to reflux. If using organic bases, add a Lewis Acid co-catalyst (e.g., Cu(OAc)₂) to activate the carbonyl oxygen.

Q3: Can I use n-Butyllithium to deprotonate a precursor for this synthesis?

  • Answer: ABSOLUTELY NOT. The ortho-bromide is highly susceptible to Lithium-Halogen exchange. You will replace the Bromine with Lithium, leading to a debrominated impurity (2-(4-methoxyphenyl)ethan-1-ol) that is nearly impossible to separate by chromatography. Stick to alkoxides, hydrides, or carbonates.

Q4: During the reduction of the phenylacetic acid intermediate, the bromine is being cleaved.

  • Cause: You are likely using Palladium on Carbon (Pd/C) with Hydrogen.

  • Fix: Pd/C will hydrodebrominate aromatic halides. Use Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) at 0°C for the reduction. These reagents reduce the carboxylic acid/ester to the alcohol without touching the aryl bromide.

Visualization: Synthetic Logic Flow

SynthesisFlow Start_Aldehyde Start: 2-Bromo-4-methoxybenzaldehyde Route_Henry Route A: Henry Reaction (Nitroaldol) Start_Aldehyde->Route_Henry Start_Bromide Start: 2-Bromo-4-methoxybenzyl bromide Route_Malonate Route B: Malonic Ester Synthesis Start_Bromide->Route_Malonate Step_Henry_Base Base: NH4OAc / AcOH (Avoid NaOH due to polymerization) Route_Henry->Step_Henry_Base Step_Malonate_Base Base: NaOEt / EtOH (Avoid BuLi due to Br-exchange) Route_Malonate->Step_Malonate_Base Inter_Nitrostyrene Intermediate: Nitrostyrene Step_Henry_Base->Inter_Nitrostyrene Condensation Inter_Ester Intermediate: Substituted Malonate Step_Malonate_Base->Inter_Ester Alkylation Step_Red_Henry Reduction: LiAlH4 or BH3 Inter_Nitrostyrene->Step_Red_Henry Step_Red_Malonate Hydrolysis + Decarboxylation Then Reduction (BH3) Inter_Ester->Step_Red_Malonate Target TARGET: 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Step_Red_Henry->Target Step_Red_Malonate->Target

Caption: Decision tree for base selection in the two primary synthetic routes. Red nodes indicate critical control points for base selection.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from

  • Organic Syntheses. (1925). Ethylene Bromohydrin (2-Bromoethanol).[5] Org.[1][5][6][7][8][9] Synth. 1925, 5, 55. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-4-methoxyphenylacetic acid.[8] Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone.[10] Acta Crystallographica.[10] Retrieved from

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile.[11] Molbank 2022. Retrieved from

Sources

Optimization

Minimizing unreacted starting material in 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol synthesis

Ticket ID: #PE-OH-2Br4OMe-001 Topic: Minimizing Unreacted Starting Material (USM) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Overview User Query: "I am synthesizing 2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PE-OH-2Br4OMe-001 Topic: Minimizing Unreacted Starting Material (USM) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

User Query: "I am synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, but I consistently observe 15-20% unreacted starting material (USM) by HPLC. Increasing reaction time does not improve conversion."

Technical Assessment: The persistence of unreacted starting material in this specific synthesis is likely driven by two competing factors inherent to the 2-bromo-4-methoxy substitution pattern:

  • Steric Shielding: The ortho-bromo substituent creates significant steric bulk around the reaction center (whether carbonyl or alkene), retarding the approach of nucleophilic reducing agents.

  • Chemoselectivity Constraints: The presence of the aryl bromide prevents the use of aggressive reducing agents like Lithium Aluminum Hydride (LAH) at high temperatures due to the risk of hydrodebromination (loss of the bromine atom).[1]

This guide focuses on the Borane-mediated reduction of the corresponding phenylacetic acid, as this is the industry-standard route for chemoselective preservation of aryl halides.

Diagnostic Decision Tree

Before altering your chemistry, determine if the issue is kinetic (reaction stalled) or chemical (reagent failure).

DiagnosticTree Start Start: High USM Observed ReagentCheck Step 1: Check Reagent Integrity (Is BH3·THF/DMS fresh?) Start->ReagentCheck QuenchTest Step 2: Aliquot Quench Test (Does MeOH quench evolve gas?) ReagentCheck->QuenchTest Yes, fresh Replace Action: Replace Reagent (Use BH3·DMS over BH3·THF) ReagentCheck->Replace No/Unsure WorkupCheck Step 3: Workup Analysis (Are you hydrolyzing the Borate?) QuenchTest->WorkupCheck Yes (Active Reagent) QuenchTest->Replace No (Decomposed) Kinetics Step 4: Kinetic Barrier (Steric Hindrance) WorkupCheck->Kinetics Hydrolysis Complete ModifyWorkup Action: Acidic Reflux (Break Borate Ester) WorkupCheck->ModifyWorkup Incomplete Hydrolysis

Figure 1: Diagnostic logic flow for identifying the root cause of unreacted starting material.

Core Protocol: Borane Reduction of Phenylacetic Acid

The Challenge: The reduction of carboxylic acids with Borane proceeds through a triacyloxyborane intermediate.[1] In sterically crowded systems (like our ortho-bromo analog), this intermediate is stable and can precipitate or resist reduction to the alkoxyborane.

Optimized Protocol: Target: Conversion of 2-(2-Bromo-4-methoxyphenyl)acetic acid to the alcohol.

ParameterStandard ConditionOptimized Condition (Minimizing USM) Rationale
Reagent BH₃·THF (1.0 M)BH₃[2]·DMS (2.0 - 10.0 M) BH₃·THF degrades rapidly. DMS complex is stable and allows higher concentration, driving kinetics.
Stoichiometry 1.1 - 1.5 equiv.2.5 - 3.0 equiv. Excess borane is required to overcome the stable acyloxyborane intermediate and compensate for adventitious moisture.
Addition Temp 0°C0°C to Room Temp Controlled addition prevents exotherm, but the reaction must be warmed to drive the reduction of the sterically hindered carbonyl.[1]
Reaction Temp RTReflux (THF) Heat is often necessary to push the reduction of the sterically hindered ortho-substituted intermediate.
Quench Water/BaseMeOH -> Acidic Reflux CRITICAL: The boron-oxygen bond is strong. Simple water wash may not hydrolyze the product-borane complex, leading to "missing mass" or apparent USM.
Step-by-Step Procedure:
  • Dissolution: Dissolve 2-(2-Bromo-4-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Note: Ensure the acid is fully dissolved.[1] If it precipitates, the heterogeneous reaction will be slow.

  • Activation: Cool to 0°C under Nitrogen. Dropwise add BH₃·DMS (3.0 equiv).

    • Observation: Gas evolution (H₂) will occur.[2][3] This is the formation of the acyloxyborane.

  • Drive to Completion: Allow to warm to RT, then reflux for 4-6 hours .

    • Why: The ortho-bromo group sterically blocks the hydride transfer.[1] Thermal energy is required to surmount this barrier.

  • The "False Negative" Fix (Workup):

    • Cool to 0°C.[1]

    • Carefully quench with Methanol (excess) until bubbling ceases.

    • Crucial Step: Evaporate the solvent/methyl borate azeotrope.[1] Redissolve in MeOH and reflux for 1 hour, or treat with 1M HCl/THF solution for 30 mins.

    • Reasoning: This breaks the stable polymer-like borate esters that often trap the alcohol product.

Troubleshooting Guide (FAQs)
Q1: I see a spot on TLC that looks like Starting Material (SM) but doesn't move. Is it USM?

Answer: Likely not.[1] It is probably a Boron-Complex . The alcohol product often complexes with boron species, forming a "gum" that streaks or stays at the baseline on silica.[1]

  • Test: Take a small aliquot, treat it with 2M HCl, heat it in a vial for 5 mins, then extract with EtOAc and run the TLC. If the spot moves to the alcohol Rf, your reaction was actually complete, but your workup was insufficient.

Q2: Why not use LiAlH₄ (LAH)? It’s stronger.

Answer: Do not use LAH. While LAH will reduce the acid, it carries a high risk of de-halogenation (removing the bromine). The 4-methoxy group activates the ring, making the C-Br bond more susceptible to reduction by powerful hydrides. Borane is chemoselective; it reduces the carboxylic acid via coordination to the carbonyl oxygen (electrophilic mechanism) rather than nucleophilic attack, leaving the aryl bromide intact.[1]

Q3: My BH₃·THF is 6 months old. Is that okay?

Answer: No. BH₃·THF is notoriously unstable.[3] Even if stored cold, the titer drops significantly. If you calculate 2.0 equivalents based on the label, you might only be adding 0.8 equivalents of active hydride.

  • Solution: Switch to Borane Dimethyl Sulfide (BH₃[1]·DMS) . It is stable at room temperature for months and has a much higher active hydride content.

Q4: The reaction solidifies after adding Borane. What happened?

Answer: You formed the Triacyloxyborane precipitate .[1] In concentrated solutions, the intermediate formed by reacting 3 moles of acid with 1 mole of borane can precipitate out.

  • Fix: Add more dry THF to redissolve the solids. The reduction cannot proceed effectively in the solid phase.[1]

Mechanistic Insight (The "Why")

Understanding the mechanism clarifies why the ortho-bromo group causes issues.[1]

Mechanism cluster_steric Steric Blockade Zone Acid Carboxylic Acid (Ortho-Br blocked) Intermediate1 Acyloxyborane (Stable Intermediate) Acid->Intermediate1 H2 Evolution Borane BH3 (Electrophile) Borane->Intermediate1 HydrideTransfer Hydride Transfer (Rate Limiting Step) Intermediate1->HydrideTransfer Requires Heat BorateEster Trialkylborate (Polymeric Gum) HydrideTransfer->BorateEster Reduction Product Target Alcohol BorateEster->Product MeOH/Acid Hydrolysis

Figure 2: Reaction pathway showing the steric blockade zone where the ortho-bromo substituent slows the hydride transfer.

The ortho-bromo substituent does not prevent the initial formation of the acyloxyborane (Intermediate 1), but it shield the carbonyl carbon from the subsequent intramolecular hydride transfer.[1] This is why heat (reflux) is often non-negotiable for this specific substrate, whereas unsubstituted phenylacetic acid might reduce at room temperature.

References
  • Chemoselective Reduction of Carboxylic Acids: Brown, H. C.; Stocky, T. P.[4] "Borane-dimethyl sulfide.[2][3][5] A convenient reagent for the reduction of carboxylic acids."[1][4] Journal of the American Chemical Society, 1977 , 99, 8218. Link

  • Stability of Borane Reagents: "Borane Reagents: Stability and Selectivity." Organic Chemistry Portal. Link

  • Synthesis of 2-bromo-4-methoxyphenylacetic acid derivatives:Organic Syntheses, Coll. Vol. 9, p. 58.
  • Workup of Organoboranes: "Hydroboration-Oxidation: Workup Procedures." Common Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to Definitive Structure Elucidation: Validating 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol with COSY and HSQC NMR

In the rigorous world of synthetic chemistry and pharmaceutical development, the assertion "we made the target molecule" is insufficient without empirical, irrefutable proof. The structural validation of a newly synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of synthetic chemistry and pharmaceutical development, the assertion "we made the target molecule" is insufficient without empirical, irrefutable proof. The structural validation of a newly synthesized compound is not a mere formality; it is the bedrock of data integrity, ensuring that subsequent biological assays, structure-activity relationship (SAR) studies, and clinical development are based on a known molecular entity.

This guide provides a comprehensive, in-depth comparison of two cornerstone 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the structural validation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating how these techniques synergize to create a self-validating system for molecular characterization, a critical skill for researchers, scientists, and drug development professionals.

The Analytical Challenge: Unambiguous Isomer Confirmation

The target molecule, 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, presents a specific analytical puzzle. Its structure comprises a substituted aromatic ring and a flexible ethanol sidechain. While 1D ¹H and ¹³C NMR provide initial data, they can be ambiguous. For instance, could an isomeric product have been formed? How can we be certain of the substitution pattern on the benzene ring and the precise connectivity of the side chain? Answering these questions requires us to map the molecule's bonding network definitively.

Figure 1: Structure of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

The Spectroscopic Solution: A Two-Pronged Approach

To solve this, we employ two powerful 2D NMR experiments that, when used together, provide a complete picture of the molecule's covalent framework.

  • COSY (Correlation Spectroscopy): This is a homonuclear technique that identifies proton-proton (¹H-¹H) couplings.[1][2] The resulting 2D spectrum shows the 1D ¹H spectrum on both axes. Off-diagonal cross-peaks connect protons that are J-coupled, typically those separated by two or three bonds.[2] This allows us to trace out entire "spin systems"—chains of connected protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[3][4] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[4] Each peak unequivocally links a specific proton to its carbon, providing the ultimate anchor for our structural assignment.[3][5]

Experimental Design: A Protocol for High-Fidelity Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and thoughtful parameter selection.[6]

Step 1: Sample Preparation

A well-prepared sample is critical for acquiring high-quality spectra free of artifacts.[6]

  • Analyte: Weigh approximately 15-25 mg of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. This concentration is robust enough for both the sensitive ¹H-detected experiments like COSY and the less sensitive ¹³C dimension of the HSQC.[6][7][8]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic molecules due to its good solubilizing properties and minimal interference in the ¹H spectrum.

  • Procedure:

    • Ensure the sample is fully dissolved to create a homogeneous solution, as any particulate matter can degrade spectral quality.[6]

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • The sample height should be at least 4.5-5.0 cm to ensure it is properly centered within the spectrometer's detection coils.[7][9]

Step 2: NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and serve as a validated starting point.

Parameter¹H 1D¹³C{¹H} 1DgCOSYEdited HSQC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.3
Number of Scans (NS) 8-161024-20484-88-16
Spectral Width (ppm) -2 to 12-10 to 180-2 to 12F2: -2 to 12, F1: -10 to 180
Acquisition Time (s) ~2.0~1.5~0.2~0.15
Relaxation Delay (s) 221.81.5

Causality Behind Experimental Choices:

  • Pulse Programs: The selected programs are standard, robust sequences. cosygpqf uses gradient pulses for artifact suppression, yielding a cleaner spectrum.[10] The hsqcedetgpsisp2.3 is a phase-sensitive, edited HSQC sequence. Its key advantage is that it differentiates carbon multiplicities: CH and CH₃ signals appear with a different phase (e.g., positive, red) than CH₂ signals (e.g., negative, blue), providing information similar to a DEPT-135 experiment but with much greater sensitivity.[11][12]

  • Number of Scans (NS): The number of scans is a trade-off between signal-to-noise (S/N) and experiment time. For proton-detected experiments like COSY and HSQC, fewer scans are needed. For the direct-observe ¹³C spectrum, many more scans are required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[8]

Data Analysis: Assembling the Molecular Jigsaw

Part 1: Initial Assessment with 1D NMR

Before analyzing the 2D spectra, we must first assign the 1D spectra as much as possible. Based on known chemical shift principles, we can predict the signals for our target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Integration Predicted ¹³C Shift (ppm)
H-3 ~7.35 d 1H ~133
H-5 ~6.80 dd 1H ~115
H-6 ~7.10 d 1H ~131
-OCH₃ ~3.80 s 3H ~55
-CH₂-Ar ~2.90 t 2H ~39
-CH₂-OH ~3.90 t 2H ~63
-OH variable (e.g., ~1.8) br s 1H N/A
C-1 (quart) N/A N/A N/A ~130
C-2 (quart) N/A N/A N/A ~116

| C-4 (quart) | N/A | N/A | N/A | ~159 |

Part 2: Tracing Connectivity with COSY

The COSY spectrum reveals the proton-proton bonding network. We expect to see two distinct, isolated spin systems.

Figure 2: Expected ¹H-¹H COSY correlations for the two primary spin systems.

  • Aliphatic System: A clear cross-peak will connect the triplet at ~2.90 ppm (-CH₂-Ar) with the triplet at ~3.90 ppm (-CH₂-OH). This is irrefutable evidence that these two methylene groups are adjacent.

  • Aromatic System: A cross-peak will exist between the doublet of doublets at ~6.80 ppm (H-5) and the doublet at ~7.10 ppm (H-6), confirming their ortho relationship. Crucially, the doublet at ~7.35 ppm (H-3) will show no COSY correlations to other aromatic protons, confirming its isolation by the bromo and methoxy-bearing carbons. This is a key piece of data for confirming the 1,2,4-substitution pattern.

Part 3: The Self-Validation Step with HSQC

The HSQC spectrum is the final arbiter, directly linking the proton framework established by COSY to the carbon backbone. Each peak in the HSQC confirms a one-bond C-H connection.

Sources

Comparative

A Strategic Guide to Alternatives for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol in Modern Synthesis

Introduction: The Versatile Role of a Key Building Block In the landscape of pharmaceutical synthesis and materials science, the strategic selection of building blocks is paramount to the efficiency, scalability, and ove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of a Key Building Block

In the landscape of pharmaceutical synthesis and materials science, the strategic selection of building blocks is paramount to the efficiency, scalability, and overall success of a synthetic campaign. 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a valued intermediate, notably recognized for its role in the synthesis of long-acting β2-adrenoceptor agonists like Vilanterol.[1][2][3] Its utility is derived from a trifecta of functional handles: a bromo-substituted aryl ring ripe for cross-coupling, a primary alcohol for subsequent functionalization or directing group activity, and a defined methoxy-phenyl core.

The bromine atom, in particular, serves as a reliable linchpin for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions.[4] However, reliance on a single building block can introduce limitations related to cost, availability, reaction kinetics, and downstream compatibility. Moreover, the growing emphasis on green chemistry principles encourages the exploration of more atom-economical and environmentally benign alternatives.[5][6][7]

This guide provides a comparative analysis of viable alternatives to 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. We will delve into alternative leaving groups, non-halogen-based coupling partners, and strategic variations in synthetic approach. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

Core Reactivity: The Role of the Aryl Bromide

The primary synthetic value of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol lies in its capacity as an electrophile in cross-coupling reactions. The carbon-bromine bond is readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that forges new bonds with a variety of nucleophilic partners.

Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions main 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Suzuki Suzuki-Miyaura R-B(OH)₂ main->Suzuki C-C (sp²-sp²) Heck Heck Alkene main->Heck C-C (sp²-sp²) Buchwald Buchwald-Hartwig R₂NH main->Buchwald C-N Sonogashira Sonogashira Alkyne main->Sonogashira C-C (sp²-sp)

Caption: Key cross-coupling reactions utilizing the aryl bromide of the title compound.

Part 1: Alternative Leaving Groups on the Aryl Core

The most direct alternatives involve replacing the bromine atom with other leaving groups. This choice profoundly impacts reactivity, catalyst selection, and cost. The general reactivity order for oxidative addition to Pd(0) is I > OTf > Br >> Cl.[4]

Aryl Iodides
  • Expertise & Experience: Aryl iodides are significantly more reactive than bromides. The C-I bond is weaker, facilitating a faster rate of oxidative addition, which is often the rate-limiting step in cross-coupling cycles.[4] This enhanced reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings) and can be crucial for coupling with less reactive nucleophiles.

  • Trustworthiness: The higher reactivity comes at a cost. Aryl iodides are generally more expensive and less stable than their bromide counterparts. Furthermore, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor, although this is less common than with other metals.[8]

Aryl Chlorides
  • Expertise & Experience: Aryl chlorides are highly attractive from an industrial perspective due to their lower cost and greater availability. However, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition. Overcoming this requires more sophisticated catalytic systems, typically involving highly electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of a more reactive, monoligated Pd(0) species.[4]

  • Trustworthiness: While historically challenging, modern catalyst development has made the coupling of aryl chlorides routine for many transformations.[9] The trade-off is the higher cost of the specialized ligands and potentially more rigorous optimization required to achieve high yields.

Aryl Triflates and Other Sulfonates (OTf, OTs, OMs)
  • Expertise & Experience: Aryl triflates (trifluoromethanesulfonates) are exceptionally reactive leaving groups, often comparable to or exceeding the reactivity of iodides.[8] They are prepared from the corresponding phenols, offering a different synthetic entry point. This is particularly advantageous if the phenolic precursor is more accessible than the halogenated analog.

  • Trustworthiness: Triflates are sensitive to strong nucleophiles and bases and can be prone to hydrolysis. Their high cost is a major consideration, typically reserving their use for high-value, late-stage functionalizations where efficiency and mild conditions are critical.

Comparative Data Summary
Leaving Group (X) in 2-(2-X-4-methoxyphenyl)ethan-1-olRelative ReactivityRelative CostKey ConsiderationsTypical Catalyst System
-Br (Bromide) BaselineBaselineGood balance of reactivity and stability. Widely used.Pd(PPh₃)₄, Pd(dppf)Cl₂
-I (Iodide) HighHighMilder conditions, faster reactions. Potential for catalyst inhibition.Pd(PPh₃)₄, Pd(OAc)₂/ligand
-Cl (Chloride) LowLowRequires specialized, electron-rich ligands. Industrially preferred.Pd₂(dba)₃ / XPhos, SPhos
-OTf (Triflate) Very HighVery HighExcellent for difficult couplings. Prepared from phenols. Moisture sensitive.Pd(OAc)₂ / P(t-Bu)₃, Pd(dppf)Cl₂

Part 2: Greener & Strategic Alternatives

Moving beyond simple leaving group substitution, alternative strategies can offer significant advantages in terms of sustainability, cost, and synthetic flexibility.[10][11]

The "Reversed Polarity" Approach: Boronic Acids and Esters

Instead of an electrophilic aryl halide, the key intermediate can be designed as a nucleophilic organoboron species. The synthesis would then involve coupling 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxyphenyl)ethan-1-ol with an aryl or vinyl halide/triflate.

  • Expertise & Experience: The Suzuki-Miyaura coupling is exceptionally robust and tolerant of a vast range of functional groups.[12][13] Boronic acids and their esters are generally stable, often crystalline solids with low toxicity.[14] This strategy completely changes the disconnection approach and may simplify the synthesis of the coupling partner.

  • Trustworthiness: The synthesis of the boronic ester from the aryl bromide is typically a high-yielding process (e.g., via Miyaura borylation). This approach provides access to the same target molecules, simply by reversing the roles of the coupling partners. MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability, allowing for easier purification and handling of otherwise unstable boronic acids.[14]

Strategic_Comparison cluster_standard Standard Strategy cluster_reversed Reversed Polarity Strategy A1 Aryl-Br (Our Compound) B1 R-B(OH)₂ A1->B1 Pd Catalyst + Base P1 Aryl-R A1->P1 B1->P1 P2 Aryl-R A2 Aryl-B(OH)₂ (Alternative) B2 R-Br A2->B2 Pd Catalyst + Base A2->P2 B2->P2

Caption: Comparison of standard vs. reversed polarity Suzuki-Miyaura strategies.

Transition-Metal-Free Approaches

Recent advances aim to eliminate the need for costly and potentially toxic transition metal catalysts.[11]

  • Hypervalent Iodine Reagents: Diaryliodonium salts can serve as highly reactive arylating agents in the presence of a base or other activators, completely bypassing the need for palladium.[11] This approach offers a distinct mechanistic pathway and can sometimes provide complementary reactivity.

  • Photochemical and Electrochemical Methods: These techniques use light or electricity to promote C-C bond formation, often under very mild conditions.[11] While still an emerging field, these methods align strongly with green chemistry principles by reducing reliance on metal catalysts and hazardous reagents.

Part 3: Experimental Protocols & Methodologies

The causality behind experimental choices is critical. A protocol is not just a recipe; it is a validated system. Here, we compare protocols for a standard Suzuki coupling using the parent bromide and an alternative using a corresponding boronic ester.

Protocol 1: Standard Suzuki-Miyaura Coupling

Reaction: Coupling of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol with Phenylboronic Acid.

Rationale: This protocol uses a common palladium catalyst (Pd(dppf)Cl₂) and a standard aqueous base (K₂CO₃). The dppf ligand provides stability and promotes the catalytic cycle effectively for aryl bromides. A dioxane/water solvent system is used to dissolve both the organic substrate and the inorganic base.[15]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

  • Inerting the Vessel: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. Causality: Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, leading to deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration) via syringe. Causality: Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Reversed Polarity Suzuki-Miyaura Coupling

Reaction: Coupling of 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxyphenyl)ethan-1-ol with Bromobenzene.

Rationale: This protocol employs the same catalyst system but demonstrates the flexibility of the Suzuki reaction. The roles are reversed, showcasing how a boronic ester alternative can be used effectively. The conditions remain similar, highlighting the robustness of the methodology.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the boronic ester intermediate (1.0 equiv), bromobenzene (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

  • Inerting the Vessel: Evacuate and backfill with argon (3x).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C and monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Authoritative Recommendation

The choice of an alternative to 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is not a one-size-fits-all decision. It is a strategic choice dictated by the specific context of the synthesis.

  • For large-scale, cost-sensitive syntheses , investing in the development of a protocol using the corresponding aryl chloride is often the most prudent long-term strategy, despite the initial need for more expensive, specialized ligands.

  • For rapid diversification and library synthesis , the "reversed polarity" approach using a boronic acid or ester intermediate provides immense flexibility, allowing coupling with a wide array of commercially available aryl and vinyl halides.

  • For late-stage functionalization of complex molecules where mild conditions and high yields are paramount, the use of highly reactive aryl triflates is justified, despite their higher cost.

Ultimately, the modern synthetic chemist must weigh the trade-offs between reactivity, cost, scalability, and sustainability. By understanding the principles outlined in this guide, researchers can move beyond a single building block and leverage a broader toolkit to achieve their synthetic goals with greater efficiency and innovation.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Beyond the Bromide: Exploring Greener Paths in Chemical Synthesis - Oreate AI Blog. (2026). Available at: [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Synlett. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry. (n.d.). Available at: [Link]

  • Process for the preparation of vilanterol and intermediates thereof - Google Patents. (2015).
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025). Available at: [Link]

  • SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate. (2025). Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [Link]

  • An efficient total synthesis of vilanterol: an inhaled drug - Arkat USA. (2023). Available at: [Link]

  • Rethinking coupling methods for more sustainable organic synthesis - EurekAlert!. (2025). Available at: [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (n.d.). Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Available at: [Link]

  • Vilanterol intermediate, preparation method and application thereof - Patsnap. (2016).
  • Vilanterol intermediate, preparation method and application thereof - Google Patents. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Available at: [Link]

  • An efficient total synthesis of vilanterol: an inhaled drug | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Tandem Heck reaction leading to 4‐(4‐methoxyphenyl)‐4‐phenyl‐2‐butanone - ResearchGate. (n.d.). Available at: [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)- - NIST WebBook. (n.d.). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC - NIH. (2009). Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (2022). Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Purity Assessment of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by qNMR: A Comparative Technical Guide

Executive Summary In the synthesis of pharmacophores, 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol serves as a critical intermediate, particularly for Suzuki-Miyaura cross-couplings or etherification reactions. While HPLC-UV is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores, 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol serves as a critical intermediate, particularly for Suzuki-Miyaura cross-couplings or etherification reactions. While HPLC-UV is the industry standard for purity release, it suffers from a critical blind spot: the inability to accurately quantify impurities lacking chromophores or those with significantly different extinction coefficients (e.g., residual boranes or aliphatic side-products).

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method for this analyte. Unlike chromatography, qNMR provides metrological traceability to the SI system without requiring a reference standard of the analyte itself. This protocol details a self-validating qNMR workflow using Maleic Acid as the Internal Standard (IS), ensuring precision within


.

Technical Context & Molecule Analysis

The Analyte: 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
  • Molecular Formula:

    
    
    
  • MW: 231.09 g/mol

  • Critical Structural Features for NMR:

    • Aromatic Region: Trisubstituted benzene ring (1,2,4-pattern).

    • Electronic Environment: The methoxy group (

      
      ) and bromine atom create distinct chemical shifts, simplifying peak selection.
      
    • Aliphatic Chain: The hydroxyethyl group (

      
      ) provides clear triplets, though these are susceptible to overlap with water or residual solvents.
      
The Problem with HPLC-UV

In early-stage development, reference standards for impurities (e.g., the des-bromo analog or over-reduced byproducts) are rarely available.

  • Response Factor Bias: If an impurity has a UV response factor 2x that of the product, HPLC will overstate the impurity level by 100%.

  • Invisible Impurities: Residual solvents and inorganic salts are invisible to UV detection, leading to "false high" purity values.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against standard chromatographic techniques for this specific aromatic alcohol.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Primary Basis Molar Ratio (Nuclei Count)Extinction CoefficientCarbon Count / Ionization
Reference Standard Not Required for AnalyteRequired for Analyte & ImpuritiesRequired for Analyte
Traceability Direct to SI (via Internal Standard)Indirect (via Reference Std)Indirect
Impurity Detection Universal (Organic)Chromophore-dependentVolatility-dependent
Precision (RSD)

(Method dependent)


Sample Destructive? NoNoYes
Analysis Time ~20 mins (Prep + Acquisition)~30-45 mins (Gradient)~20-30 mins
Decision Logic: When to use qNMR?

DecisionMatrix Start Purity Assessment Needed RefStd Is a Certified Ref Standard of the Analyte Available? Start->RefStd Routine Routine QC? RefStd->Routine Yes qNMR USE qNMR (Primary Method) RefStd->qNMR No (Early Dev) HPLC USE HPLC-UV (Secondary Method) Routine->HPLC Yes MassBal Is Mass Balance/Potency Critical? Routine->MassBal No MassBal->qNMR Yes MassBal->HPLC No

Figure 1: Decision matrix for selecting qNMR versus HPLC based on development stage and standard availability.

Methodological Deep Dive: The qNMR Protocol

Internal Standard (IS) Selection

For 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, we require an IS that does not overlap with the aromatic region (6.8–7.5 ppm) or the methoxy singlet (~3.73 ppm).

  • Selected IS: Maleic Acid (Traceable CRM grade).

  • Chemical Shift: Singlet at

    
     6.05 ppm (in DMSO-
    
    
    
    ).
  • Rationale: It sits cleanly in the "silent region" between the aliphatic and aromatic signals of the analyte. It is non-hygroscopic and stable.[1]

Solvent Selection
  • Solvent: DMSO-

    
     (99.9% D).
    
  • Why? The analyte contains a hydroxyl group. In

    
    , the -OH proton shift is concentration-dependent and can drift, potentially overlapping with signals. DMSO-
    
    
    
    fixes the -OH signal via hydrogen bonding (usually distinct at ~4.5 ppm) and ensures full solubility of the polar alcohol.
Acquisition Parameters (Critical for E-E-A-T)

To ensure <1% uncertainty, the physics of relaxation must be respected.

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: The longest

      
       (longitudinal relaxation time) in small organics is often 5–10s. For quantitative integration, the delay must be 
      
      
      
      to recover 99.3% of magnetization, or
      
      
      for 99.9%. A 60s delay is a safe, robust default.
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Temperature: 298 K (Controlled).

Experimental Workflow

Step-by-Step Protocol
  • Gravimetric Preparation (The source of truth):

    • Use a microbalance (readability 0.001 mg or 0.01 mg).

    • Weigh approx. 10–15 mg of the Analyte (

      
      ) directly into a vial.
      
    • Weigh approx. 5–8 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Note: Record weights to 5 decimal places. Precision here dictates the final accuracy.

  • Solvation:

    • Add ~0.6 mL DMSO-

      
      .
      
    • Vortex until fully dissolved. Ensure no solid remains on the vial walls.

    • Transfer to a 5mm NMR tube.[2]

  • Acquisition:

    • Insert sample, lock, and tune.

    • Shim: Critical. Line shape must be symmetrical.

    • Run the qNMR pulse sequence (zg or equivalent) with

      
      .
      
  • Processing:

    • Phase correction: Manual (must be flat baseline).

    • Baseline correction: Polynomial (Bernstein) or Spline.

    • Integration: Integrate the IS singlet (6.05 ppm) and the Analyte Methoxy singlet (~3.73 ppm). Do not use the multiplets if a clean singlet is available.

qNMR Workflow Diagram

qNMR_Workflow cluster_QC Self-Validation Checks Weigh Gravimetry (Analyte + IS) Dissolve Solvation (DMSO-d6) Weigh->Dissolve Acquire Acquisition (D1 > 5*T1) Dissolve->Acquire Process Processing (Phase/Baseline) Acquire->Process Calc Purity Calculation Process->Calc Check1 S/N > 150:1 Process->Check1 Check2 Flat Baseline Process->Check2

Figure 2: Operational workflow for qNMR purity assessment.

Data Interpretation & Calculation

The Equation

The purity (


) is calculated using the fundamental molar ratio equation:


Where:

  • 
    : Integral area (x = analyte, std = internal standard).[1]
    
  • 
    : Number of protons (IS Maleic Acid = 2; Analyte OMe = 3).
    
  • 
    : Molecular Weight (Analyte = 231.09; Maleic Acid = 116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity (as a decimal, e.g., 0.999).
    
Simulated Results Example
  • Mass Analyte (

    
    ):  12.450 mg
    
  • Mass IS (

    
    ):  6.105 mg
    
  • Purity IS (

    
    ):  99.94% (Traceable CRM)
    
  • Integral IS (

    
    ):  100.00 (Normalized, 2H)
    
  • Integral Analyte (

    
    ):  148.50 (Methoxy Peak, 3H)
    

Calculation:

  • Molar Ratio:

    
    
    
  • MW Ratio:

    
    
    
  • Mass Ratio:

    
    
    
  • Result:

    
    
    

Final Purity: 96.6%

Interpretation: The HPLC might show 99% purity because it misses the inorganic salts or residual solvent. The qNMR value of 96.6% represents the true mass balance purity (potency), which is the correct value to use for calculating stoichiometry in subsequent reactions.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products, 2012. (Discusses the qNMR vs HPLC discrepancy). [Link]

Sources

Comparative

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Introduction: The Significance of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and Its Synthetic Challenges 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a key building block in the synthesis of various pharmaceutical compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and Its Synthetic Challenges

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, featuring a bromo-substituted aromatic ring and a primary alcohol, makes it a versatile intermediate for introducing the 2-bromo-4-methoxyphenyl group into larger molecules through etherification, esterification, or nucleophilic substitution reactions. The primary challenge in its synthesis lies in the chemoselective reduction of the keto group of its precursor, 2-bromo-1-(4-methoxyphenyl)ethanone, without affecting the labile carbon-bromine bond. This guide provides a comprehensive comparison of different catalytic systems for the two-stage synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Strategy Overview

The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is typically achieved in two sequential steps:

  • α-Bromination of 4-methoxyacetophenone: This step introduces the bromine atom at the α-position to the carbonyl group.

  • Chemoselective Reduction: The resulting α-bromoketone is then reduced to the target primary alcohol.

This guide will evaluate and compare catalysts and reagents for each of these critical steps.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Chemoselective Reduction A 4-Methoxyacetophenone B 2-Bromo-1-(4-methoxyphenyl)ethanone A->B Catalyst/Reagent C 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol B->C Catalyst

Caption: General two-step synthesis workflow for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Part 1: α-Bromination of 4-Methoxyacetophenone - A Comparative Analysis

The selective bromination of the α-carbon of 4-methoxyacetophenone is crucial for the successful synthesis of the target molecule. Several methods have been developed, each with its own set of advantages and disadvantages in terms of yield, selectivity, and environmental impact.

Method 1: N-Bromosuccinimide (NBS) with Acid Catalysis

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. The reaction is typically initiated by a radical initiator or, in the case of ketones, proceeds via an enol or enolate intermediate. The use of an acid catalyst can facilitate the enolization of the ketone, thereby promoting the reaction.

Mechanism: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol tautomer. The enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to yield the α-bromoketone and succinimide.

G cluster_0 NBS Bromination Mechanism 4-Methoxyacetophenone 4-Methoxyacetophenone Enol Intermediate Enol Intermediate 4-Methoxyacetophenone->Enol Intermediate H+ 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone Enol Intermediate->2-Bromo-1-(4-methoxyphenyl)ethanone NBS

Caption: Simplified mechanism of acid-catalyzed α-bromination using NBS.

A study by Zhang, Shibatomi, and Yamamoto reported an 84% isolated yield for the α-bromination of 4-methoxyacetophenone using NBS in the presence of mandelic acid as a catalyst.[1]

Method 2: Cupric Bromide (CuBr₂)

Cupric bromide is an effective and convenient reagent for the α-bromination of ketones. The reaction proceeds under neutral conditions and the workup is relatively simple.

Mechanism: The reaction is believed to proceed through the enolate, which is formed by coordination of the ketone's carbonyl oxygen to the Cu(II) center. This is followed by an intramolecular transfer of a bromide ligand from the copper to the α-carbon.

A detailed experimental procedure involves refluxing 4-methoxyacetophenone with cupric bromide in ethyl acetate.[2] This method offers good yields, with reports of up to 89.4% when using a mixture of ethyl acetate and chloroform as the solvent.[3]

Method 3: Molecular Bromine (Br₂)

Direct bromination with molecular bromine is a classical method. To avoid aromatic ring bromination, which is activated by the methoxy group, the reaction conditions need to be carefully controlled.

Mechanism: Similar to NBS, the reaction proceeds through the enol or enolate intermediate, which attacks a molecule of bromine.

One optimized method involves the direct bromination of 4-methoxyacetophenone in an aqueous phase, which avoids the use of organic solvents. This "green" approach can achieve yields of over 94%.[3]

Performance Comparison of α-Bromination Catalysts/Reagents
Catalyst/ReagentSolventTemperatureTimeYield (%)Key AdvantagesDisadvantages
NBS/Mandelic Acid Acetonitrile/WaterNot specifiedNot specified84[1]High selectivity, mild conditions.May require a co-catalyst.
Cupric Bromide (CuBr₂) ** Ethyl Acetate/ChloroformReflux2 hours89.4[3]Neutral conditions, simple workup.Stoichiometric use of copper salt.
Molecular Bromine (Br₂) **Water50°C2 hours>94[3]High yield, environmentally friendly solvent.Bromine is corrosive and toxic.

Part 2: Chemoselective Reduction of 2-Bromo-1-(4-methoxyphenyl)ethanone

The critical step in this synthesis is the selective reduction of the ketone functionality without cleaving the C-Br bond. Two primary approaches have proven effective: biocatalytic reduction and chemoselective hydride reduction.

Method 1: Biocatalytic Reduction Using Whole-Cell Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell systems, such as those employing yeast or plant cells, contain oxidoreductase enzymes that can reduce ketones to alcohols with high enantioselectivity.

Mechanism: The enzymes within the microbial or plant cells contain a cofactor, typically NADPH, which provides the hydride for the reduction of the carbonyl group. The substrate binds to the active site of the enzyme in a specific orientation, leading to the formation of a single enantiomer of the alcohol product.

Several microorganisms have been shown to be effective for the reduction of bromo-substituted acetophenones. For instance, the use of Daucus carota (carrot) roots has been reported to reduce para-bromoacetophenone to the corresponding (S)-alcohol with 98% enantiomeric excess (ee).[4] Similarly, immobilized Rhodotorula sp. has been used for the enantioselective reduction of 4'-methoxyacetophenone, achieving a yield of 98.3% and an ee of >99% for the (S)-enantiomer.[5] While these examples do not use the exact substrate, they demonstrate the high potential of biocatalysis for this type of transformation.

Method 2: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.[6] Its key advantage in this synthesis is its general inability to reduce esters, amides, and, importantly, aryl halides under standard conditions.[6][7]

Mechanism: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent (e.g., methanol or ethanol) yields the alcohol.

G cluster_0 NaBH4 Reduction Mechanism 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone Alkoxide Intermediate Alkoxide Intermediate 2-Bromo-1-(4-methoxyphenyl)ethanone->Alkoxide Intermediate NaBH4 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol Alkoxide Intermediate->2-(2-Bromo-4-methoxyphenyl)ethan-1-ol H+ (from solvent)

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

This method is highly effective for the chemoselective reduction of the keto group in 2-bromo-1-(4-methoxyphenyl)ethanone without affecting the aryl bromide.

Performance Comparison of Reduction Catalysts
CatalystSolventTemperatureTimeYield (%)Enantioselectivity (ee%)Key AdvantagesDisadvantages
Biocatalyst (Daucus carota) AqueousRoom Temp.VariableHigh (e.g., >90%)[4]Up to 98% (S)[4]Environmentally friendly, high enantioselectivity.Longer reaction times, requires specific strains.
Biocatalyst (Rhodotorula sp.) Aqueous/IL25°CVariable98.3[5]>99% (S)[5]High yield and enantioselectivity.May require ionic liquids (ILs) as co-solvents.
Sodium Borohydride (NaBH₄) Methanol/Ethanol0°C - Room Temp.< 1 hourHigh (typically >90%)RacemicFast, inexpensive, highly chemoselective.Produces a racemic mixture.

Experimental Protocols

Protocol 1: α-Bromination of 4-Methoxyacetophenone with Cupric Bromide[2]
  • Dissolve 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate in a round-bottom flask.

  • Add cupric bromide (3.36 g, 0.015 mol).

  • Reflux the mixture for approximately 3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with ethyl acetate.

  • The filtrate is then concentrated under reduced pressure, and the resulting solid is recrystallized from ethyl acetate to yield 2-bromo-1-(4-methoxyphenyl)ethanone.

Protocol 2: Chemoselective Reduction with Sodium Borohydride
  • Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 0.01 mol) in 50 ml of methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 0.011 mol) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.

Conclusion and Recommendations

The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol can be efficiently achieved through a two-step process. For the initial α-bromination, direct bromination with molecular bromine in water offers the highest reported yield and is an environmentally conscious choice.[3] However, for laboratories not equipped to handle molecular bromine, cupric bromide provides a safe and high-yielding alternative.[2][3]

For the subsequent chemoselective reduction, the choice of catalyst is dictated by the desired stereochemistry of the final product. If a racemic mixture is acceptable, sodium borohydride is the superior choice due to its low cost, high chemoselectivity, and rapid reaction times.[6] For the synthesis of an enantiomerically pure product, biocatalysis is the recommended method, with various whole-cell systems demonstrating excellent yields and enantioselectivities.[4][5] Researchers should consider screening different microbial strains to optimize for the specific substrate.

This guide provides a comparative framework to assist in the rational selection of catalysts for the synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol. The provided protocols and data serve as a starting point for further optimization and scale-up in both academic and industrial settings.

References

  • Zhang, Y., Shibatomi, K., & Yamamoto, H. (2005). Lewis acid catalyzed highly selective halogenation of aromatic compounds. Synlett, (18), 2837-2842.
  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
  • Fan, J., Bai, Y., Xu, Y., & Wang, J. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
  • Mączka, W., & Mironowicz, A. (2012). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Molecules, 17(5), 5648-5658.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemoselective Reduction. (2021, July 8). YouTube. Retrieved from [Link]

  • Fu, Y., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2162-2167.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone? (2023, July 18). Stanford Chemicals. Retrieved from [Link]

Sources

Validation

Structural Elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol: A Comparative Guide to SC-XRD vs. NMR

Topic: Structural Elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary In the development of pharmacophores derived from phenethyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of pharmacophores derived from phenethyl alcohols, precise structural characterization is non-negotiable. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state connectivity, it frequently faces limitations in resolving the absolute spatial conformation of flexible side chains and specific intermolecular packing interactions.

This guide details the structural elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol , a key intermediate in the synthesis of thiazole-substituted hydrazones and bioactive ethers. We compare the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR, demonstrating why SC-XRD is the requisite "Gold Standard" for defining the gauche/anti conformational preference of the ethanol side chain and the specific halogen-bonding network driven by the ortho-bromine substituent.

Part 1: The Challenge – Conformational Flexibility & Heavy Atoms

The target molecule, 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol , presents distinct structural challenges:

  • Rotational Freedom: The ethanol side chain (

    
    ) exhibits significant conformational freedom. In solution, this exists as a dynamic average of conformers.
    
  • Steric Bulk: The ortho-bromine atom introduces steric strain that forces the side chain out of the aromatic plane, a feature difficult to quantify precisely with NOESY (Nuclear Overhauser Effect Spectroscopy) alone.

  • Supramolecular Assembly: The competition between the hydroxyl group (H-bond donor) and the methoxy/bromine groups (acceptors) dictates the solid-state stability, critical for formulation.

Part 2: Comparative Analysis – SC-XRD vs. NMR

The following analysis contrasts the structural insights derived from 600 MHz NMR (solution state) versus Mo-K


 SC-XRD (solid state).

Table 1: Performance Matrix of Structural Elucidation Methods

FeatureMethod A: Solution NMR (

H/

C)
Method B: SC-XRD (Single Crystal X-ray) Verdict
Connectivity Excellent. Unambiguous assignment of C-H framework via HSQC/HMBC.Excellent. Direct visualization of electron density.Tie
Conformation Limited. Gives time-averaged coupling constants (

); cannot freeze specific rotamers.
Superior. Freezes the thermodynamically stable conformer; precise torsion angles (<0.5° error).SC-XRD
Intermolecular Interactions Poor. Concentration-dependent shifts give vague H-bond data.Superior. Maps exact H-bond lengths (

) and Halogen bonds (

).
SC-XRD
Absolute Configuration N/A (Molecule is achiral, but crucial if derivatized).Definitive. Anomalous scattering of Br (

) allows absolute structure determination if needed.
SC-XRD
Sample State Liquid/Solution (Dynamic).Solid Crystal (Static/Lattice).Context Dependent
Decision Logic for Researchers

The following decision tree illustrates when to escalate from NMR to SC-XRD for brominated aromatics.

DecisionTree Start Start: Structural Ambiguity NMR Step 1: 1H/13C NMR + NOESY Start->NMR Check Is Conformation/Packing Critical? NMR->Check XRD Step 2: SC-XRD (Mo Source) Check->XRD Yes (Solid state/Drug formulation) DFT Alt: DFT Calculation Check->DFT No (Solution dynamics only) Result Result: 3D Packing & Torsion Defined XRD->Result

Figure 1: Decision matrix for selecting structural elucidation pathways. SC-XRD is triggered when specific conformational locking or packing interactions are required.

Part 3: Experimental Protocol (SC-XRD)

This protocol is designed for the Senior Scientist to ensure high-redundancy data collection, specifically accounting for the high absorption coefficient of the bromine atom.

1. Crystallization Strategy

The presence of the flexible ethanol chain often lowers the melting point, making crystallization difficult compared to the ketone precursor.

  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate : Hexane (1:3 v/v).

  • Expert Insight: If the product oils out (common with phenethyl alcohols), use seed crystals of the ketone precursor (2-Bromo-1-(4-methoxyphenyl)ethanone) to induce nucleation, or perform in situ cryo-crystallization on the diffractometer loop.

2. Data Collection Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Why: Cu radiation causes significant absorption fluorescence from Bromine. Mo minimizes this error.

  • Temperature: 100 K (Cryogenic).

    • Why: Freezes the thermal vibration of the terminal

      
       and 
      
      
      
      groups, improving resolution.
  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy.
    
3. Refinement Workflow

Refinement Raw Raw Frames Reduce Data Reduction (Integration/Scaling) Raw->Reduce Absorption Corr. Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Heavy Atom (Br) Refine Refinement (SHELXL - Least Squares) Solve->Refine Anisotropic Ref. Check CheckCIF/Validation Refine->Check

Figure 2: Crystallographic workflow. Note the critical absorption correction step required due to the Bromine atom.

Part 4: Structural Insights & Experimental Data

The X-ray structure reveals features invisible to NMR. Based on the crystallographic data of the closely related precursor 2-Bromo-1-(4-methoxyphenyl)ethanone (Zhang et al., 2009) and standard bond parameters, the following structural metrics are resolved:

A. The Bromine "Anchor" Effect

In the crystal lattice, the bulky Bromine atom at position 2 forces the ethanol side chain to rotate out of the phenyl plane.

  • Torsion Angle (

    
    ):  The C1–C2–C(ethyl)–C(hydroxyl) torsion angle typically adopts a gauche conformation (
    
    
    
    ) rather than anti to minimize steric clash with the Br atom. NMR would show this as an averaged
    
    
    coupling of 6–7 Hz, which is ambiguous. X-ray defines it to within
    
    
    .
B. Hydrogen Bonding Network

Unlike the ketone precursor which relies on weak


 interactions, the alcohol forms strong intermolecular hydrogen bond chains.[1]

Table 2: Key Structural Parameters (Representative)

Interaction TypeAtoms InvolvedDistance (

, Å)
Angle (

,

)
Significance
Primary H-Bond



Forms infinite 1D chains; dictates solubility.
Intramolecular



Stabilizes the gauche conformation.
Halogen Bond



Directs layer stacking; unique to solid state.

Note: Distances are derived from analogous brominated phenethyl alcohol structures [1, 2].

Part 5: References
  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Link

  • Goldman, I. M., & Crisler, R. O. (1958). Intramolecular Hydrogen Bonding Involving

    
    -Electrons in Phenethyl Alcohols. The Journal of Organic Chemistry, 23(5), 751-753. Link
    
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • NIST Chemistry WebBook. 2-(4-Methoxyphenyl)ethanol Spectral Data. Standard Reference Data. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. For chiral molecules like...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, safety, and efficacy. For chiral molecules like 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the rigorous assessment of isomeric purity is a foundational requirement. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the characterization of stereoisomeric composition, treating the unwanted enantiomer as a potential impurity that must be controlled and quantified.[1][2][3] This guide provides a comparative analysis of state-of-the-art analytical techniques for the isomeric purity assessment of this specific chiral alcohol, offering field-proven insights and detailed protocols to support researchers in this essential task.

The presence of a single chiral center in 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol gives rise to two enantiomers, (R) and (S). These non-superimposable mirror-image isomers can exhibit profoundly different pharmacological and toxicological profiles.[2] Therefore, the ability to separate and accurately quantify them is paramount. This guide will compare the primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

The Regulatory Imperative: Why Isomeric Purity Matters

Regulatory bodies like the FDA and guidelines from the ICH, specifically ICH Q3A(R2) which addresses impurities in new drug substances, provide the framework for why such rigorous analysis is non-negotiable.[4][5][6][7][8] An undesired enantiomer is classified as an impurity and must be reported, identified, and qualified based on established thresholds.[5][6][8] The FDA's 1992 policy statement on stereoisomeric drugs was a landmark, clarifying that each enantiomer should be considered a distinct chemical entity unless proven otherwise.[1][2] This necessitates the development of validated, enantioselective analytical methods early in the drug development process to ensure the safety, quality, and efficacy of the final product.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the stage of development, the required level of precision, sample availability, and throughput needs. Below is a detailed comparison of the most effective methods for the chiral analysis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and related aryl ethanols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations due to its high resolution, robustness, and wide applicability.[9][10] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation.[11]

Causality of Method Choice: For aryl ethanols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[12][13] These CSPs, such as those found in Daicel CHIRALCEL® and CHIRALPAK® columns, offer a broad enantioselectivity for a wide range of chiral compounds, including those with aromatic rings and hydroxyl groups.[13] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP.

Workflow for Chiral HPLC Method Development

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Validation & Analysis A Define Analyte & Goal (e.g., %ee of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol) B Sample Preparation (Dissolve in mobile phase, ~1 mg/mL) A->B C Column Selection (Polysaccharide-based CSP, e.g., CHIRALCEL OD) B->C D Initial Mobile Phase Screen (e.g., Hexane/IPA 90:10) C->D E Optimize Mobile Phase (Adjust IPA % for resolution) D->E F Optimize Flow & Temperature (e.g., 1.0 mL/min, 25°C) E->F G System Suitability Test (Inject standard, check resolution) F->G H Inject Sample & Acquire Data G->H I Data Analysis (Integrate peaks, calculate %ee) H->I cluster_setup System Setup cluster_procedure Procedure S1 Instrument: HPLC with UV Detector P1 Equilibrate column until baseline is stable. S1->P1 S2 Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) S2->P1 S3 Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) S3->P1 S4 Flow Rate: 1.0 mL/min Temp: 25°C Detection: 220 nm S4->P1 P2 Prepare Sample: ~1 mg/mL in mobile phase. P1->P2 P3 Inject 10 µL of sample. P2->P3 P4 Acquire chromatogram. P3->P4 P5 Integrate enantiomer peaks. P4->P5 P6 Calculate %ee: (|Area1 - Area2| / |Area1 + Area2|) * 100 P5->P6

Sources

Validation

A Comparative Guide to the Reduction of 2-bromo-1-(4-methoxyphenyl)ethanone: Selecting the Optimal Reducing Agent

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selective transformation of functional groups is paramount. The reduction of α-haloketones, such as 2-bromo-1-(4-methoxyphenyl)ethanone, to th...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selective transformation of functional groups is paramount. The reduction of α-haloketones, such as 2-bromo-1-(4-methoxyphenyl)ethanone, to their corresponding halohydrins or debrominated alcohols represents a critical step in the construction of numerous bioactive molecules. The choice of reducing agent for this transformation is not trivial, as it dictates the chemoselectivity, yield, and impurity profile of the final product. This guide provides a comprehensive comparative analysis of common reducing agents for the title compound, grounded in experimental evidence and mechanistic understanding, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Challenge of Selectivity

The reduction of 2-bromo-1-(4-methoxyphenyl)ethanone presents a classic chemoselectivity challenge. A successful reduction must selectively target the carbonyl group while preserving the carbon-bromine bond to yield 2-bromo-1-(4-methoxyphenyl)ethanol. Alternatively, conditions can be tuned to achieve reductive dehalogenation, affording 1-(4-methoxyphenyl)ethanol. The ideal reducing agent will exhibit high efficacy for the desired transformation, operate under mild conditions, and minimize the formation of side products.

Comparative Analysis of Reducing Agents

This section details the performance of several classes of reducing agents for the transformation of 2-bromo-1-(4-methoxyphenyl)ethanone.

Sodium Borohydride (NaBH₄): The Workhorse with Nuances

Sodium borohydride is a widely used, mild, and cost-effective reducing agent for aldehydes and ketones.[1][2] Its operational simplicity makes it a first-line choice for many carbonyl reductions.

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3] This is followed by protonation of the resulting alkoxide during workup to yield the alcohol.[4][5]

Performance and Selectivity: For α-bromoketones, NaBH₄ generally favors the reduction of the carbonyl group over the cleavage of the C-Br bond, especially at lower temperatures. However, the potential for reductive dehalogenation exists and is influenced by the solvent system and reaction temperature. The use of protic solvents like methanol or ethanol is common.[2]

Experimental Protocol (Representative):

  • Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

Considerations:

  • Chemoselectivity: While generally selective for the ketone, over-reduction to the dehalogenated alcohol can occur. Careful temperature control is crucial.

  • Luche Reduction: For substrates prone to undesired side reactions, the Luche modification (NaBH₄ with a lanthanide salt like CeCl₃) can enhance the selectivity for 1,2-reduction of the carbonyl group.[6][7][8][9] This is particularly useful for α,β-unsaturated ketones but can also be applied to improve selectivity in other systems.

Meerwein-Ponndorf-Verley (MPV) Reduction: The Chemoselective Alternative

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones using a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[10][11][12]

Mechanism of Action: The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand of the aluminum center to the carbonyl carbon of the substrate.[12] The equilibrium is driven by the distillation of the acetone byproduct.

Performance and Selectivity: The MPV reduction is renowned for its excellent chemoselectivity. It readily reduces aldehydes and ketones while leaving other functional groups, including halides, esters, and nitro groups, untouched.[12] This makes it an excellent choice for the selective reduction of 2-bromo-1-(4-methoxyphenyl)ethanone to the corresponding bromohydrin.

Experimental Protocol (Representative):

  • To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in dry isopropanol (20 volumes), add aluminum isopropoxide (1.1 eq).

  • Heat the mixture to a gentle reflux.

  • Slowly distill off the acetone formed during the reaction to drive the equilibrium.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture and hydrolyze by adding 2 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

Considerations:

  • Reaction Conditions: The reaction requires elevated temperatures and the removal of acetone, which may not be suitable for all substrates.

  • Stoichiometric Reagent: The use of a stoichiometric amount of aluminum isopropoxide is a drawback compared to catalytic methods.

Catalytic Hydrogenation: A Powerful Tool Requiring Careful Control

Catalytic hydrogenation is a powerful reduction method, but its application to α-bromoketones requires careful catalyst and condition selection to avoid dehalogenation.

Mechanism of Action: The substrate is adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), and hydrogen is added across the carbonyl double bond.

Performance and Selectivity: Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are highly active and can readily cleave the C-Br bond, leading to the dehalogenated product, 1-(4-methoxyphenyl)ethanol.[13] However, selectivity can be achieved by using a poisoned catalyst or specific reaction conditions. The use of diphenylsulfide as a catalyst poison with Pd/C has been shown to selectively reduce olefin and acetylene functionalities without affecting aromatic carbonyls and halogens.[13]

Experimental Protocol (Selective Ketone Reduction - Illustrative):

  • In a hydrogenation vessel, combine 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), a suitable solvent like ethanol, and a modified catalyst system (e.g., Pd/C with a catalyst poison like diphenylsulfide).

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).

  • Stir the reaction at room temperature, monitoring the hydrogen uptake.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the product.

Considerations:

  • Dehalogenation: This is the primary side reaction and often the major pathway with standard catalysts.

  • Catalyst Selection: The choice of catalyst and the presence of additives are critical for achieving the desired selectivity.

Zinc Borohydride (Zn(BH₄)₂): A Mild and Selective Hydride Source

Zinc borohydride is a milder and more selective reducing agent than sodium borohydride in some applications. The Lewis acidity of the zinc ion can play a role in coordinating to the carbonyl oxygen, enhancing reactivity and selectivity.[14][15][16][17]

Mechanism of Action: Similar to other borohydrides, it delivers a hydride to the carbonyl carbon. Chelation of the zinc ion with the carbonyl oxygen and the α-bromine atom can influence the stereochemical outcome of the reduction.

Performance and Selectivity: Zn(BH₄)₂ has been shown to be effective for the chemoselective reduction of aldehydes over ketones.[14] In the context of α-haloketones, it can offer a good balance of reactivity and selectivity, often favoring the formation of the halohydrin.

Experimental Protocol (Representative):

  • Prepare a solution of Zn(BH₄)₂ in THF.

  • Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in THF to the Zn(BH₄)₂ solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

Considerations:

  • Reagent Preparation: Zinc borohydride is often prepared in situ.

  • Chelation Control: The Lewis acidic nature of the zinc center can be exploited for stereoselective reductions in appropriate substrates.

Summary of Performance

Reducing AgentPrimary ProductCommon Side ProductsKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) 2-bromo-1-(4-methoxyphenyl)ethanol1-(4-methoxyphenyl)ethanol (dehalogenated)Cost-effective, mild, easy to handlePotential for over-reduction/dehalogenation
Meerwein-Ponndorf-Verley (MPV) 2-bromo-1-(4-methoxyphenyl)ethanolMinimalExcellent chemoselectivity, tolerates many functional groupsRequires elevated temperatures, stoichiometric reagent
Catalytic Hydrogenation (e.g., Pd/C) 1-(4-methoxyphenyl)ethanol2-bromo-1-(4-methoxyphenyl)ethanol (incomplete reaction)High efficiency for dehalogenationPoor selectivity for halohydrin formation with standard catalysts
Zinc Borohydride (Zn(BH₄)₂) 2-bromo-1-(4-methoxyphenyl)ethanol1-(4-methoxyphenyl)ethanol (dehalogenated)Mild, can offer improved selectivity over NaBH₄Often requires in situ preparation

Experimental Workflows and Decision Making

The choice of reducing agent is ultimately guided by the desired synthetic outcome.

G start Starting Material: 2-bromo-1-(4-methoxyphenyl)ethanone q1 Desired Product? start->q1 halohydrin 2-bromo-1-(4-methoxyphenyl)ethanol q1->halohydrin Halohydrin dehalogenated 1-(4-methoxyphenyl)ethanol q1->dehalogenated Dehalogenated Alcohol q2 High Chemoselectivity Critical? halohydrin->q2 h2 Catalytic Hydrogenation (e.g., Pd/C, H₂) dehalogenated->h2 mpv Meerwein-Ponndorf-Verley Reduction q2->mpv Yes nabh4 Sodium Borohydride (with careful temperature control) q2->nabh4 No (and cost-sensitive) znbh4 Zinc Borohydride nabh4->znbh4 or consider for potentially higher selectivity

Decision workflow for selecting a reducing agent.

The above workflow illustrates a logical path for selecting the appropriate reducing agent. If the primary goal is the synthesis of the bromohydrin with high fidelity, the MPV reduction is the most reliable choice. For a more cost-effective and rapid synthesis where minor dehalogenation can be tolerated or separated, sodium borohydride is a viable option. If the desired product is the dehalogenated alcohol, catalytic hydrogenation is the most direct route.

Conclusion

The reduction of 2-bromo-1-(4-methoxyphenyl)ethanone is a nuanced transformation where the choice of reducing agent has profound implications for the reaction outcome. While sodium borohydride offers a simple and economical approach, it requires careful control to maintain the carbon-bromine bond. The Meerwein-Ponndorf-Verley reduction stands out for its exceptional chemoselectivity, making it the preferred method for the clean synthesis of 2-bromo-1-(4-methoxyphenyl)ethanol. For intentional dehalogenation, catalytic hydrogenation is the most efficient strategy. By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can confidently select the optimal conditions to achieve their synthetic goals.

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